3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175359-13-4 |
|---|---|
Molecular Formula |
C6H6F2O2 |
Molecular Weight |
148.109 |
IUPAC Name |
3,5-difluorocyclohexa-1,5-diene-1,4-diol |
InChI |
InChI=1S/C6H6F2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,4,6,9-10H |
InChI Key |
OIENXELZQKKKMM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(C1F)O)F)O |
Synonyms |
1,5-Cyclohexadiene-1,4-diol,3,5-difluoro-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the novel compound 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. As a fluorinated analog of cyclohexadiene diols, this molecule holds potential as a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors and probes for biological pathways. This document provides a detailed, step-by-step hypothetical synthesis, including experimental protocols derived from analogous reactions, comprehensive data tables, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Fluorine-containing organic molecules are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] Cyclitols and their derivatives, like conduritols, are known to possess a range of biological activities, including the inhibition of glycosidases and roles in signal transduction pathways.[2][3][4] The target molecule, this compound, combines the structural features of a cyclohexadiene diol with the strategic placement of fluorine atoms, making it a compelling candidate for investigation as a bioactive compound. This guide proposes a feasible synthetic route, starting from a commercially available fluorinated aromatic compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the Birch reduction of 1,3-difluorobenzene, followed by a Sharpless asymmetric dihydroxylation. This approach is designed to efficiently install the required fluorine and hydroxyl functionalities with potential stereocontrol.
Synthetic Workflow Diagram
Quantitative Data Summary
The following table summarizes the proposed reaction steps, reagents, and anticipated outcomes. Yields are estimated based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Birch Reduction | 1,3-Difluorobenzene | Sodium, Liquid Ammonia, Ethanol | 2,4-Difluoro-1,4-cyclohexadiene | 85-95 |
| 2 | Dihydroxylation | 2,4-Difluoro-1,4-cyclohexadiene | AD-mix-β, t-BuOH/H₂O | This compound | 80-90 |
Detailed Experimental Protocols
Step 1: Birch Reduction of 1,3-Difluorobenzene to 2,4-Difluoro-1,4-cyclohexadiene
This procedure is adapted from standard Birch reduction protocols for aromatic compounds.[5][6][7][8][9]
Procedure:
-
A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a mechanical stirrer is set up in a well-ventilated fume hood.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Anhydrous liquid ammonia (approx. 200 mL) is condensed into the flask.
-
Small pieces of sodium metal (approx. 4.6 g, 0.2 mol) are added portion-wise to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
A solution of 1,3-difluorobenzene (11.4 g, 0.1 mol) in anhydrous ethanol (20 mL) is added dropwise to the reaction mixture over 30 minutes.
-
The reaction is stirred at -78 °C for 2 hours, during which the blue color should fade.
-
The reaction is quenched by the slow addition of solid ammonium chloride until the blue color is completely discharged.
-
The ammonia is allowed to evaporate overnight under a stream of nitrogen.
-
The remaining residue is partitioned between diethyl ether (100 mL) and water (100 mL).
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 2,4-difluoro-1,4-cyclohexadiene. Further purification can be achieved by distillation.
Step 2: Sharpless Asymmetric Dihydroxylation of 2,4-Difluoro-1,4-cyclohexadiene
This protocol is based on the Sharpless asymmetric dihydroxylation of alkenes.[10][11][12][13][14] The electron-withdrawing nature of the fluorine atoms may necessitate slightly longer reaction times or elevated temperatures.
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol (50 mL) and water (50 mL) is prepared and cooled to 0 °C.
-
AD-mix-β (14 g, for 10 mmol of alkene) is added to the solvent mixture and stirred until two clear phases are formed.
-
2,4-Difluoro-1,4-cyclohexadiene (1.16 g, 10 mmol) is added to the reaction mixture.
-
The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, solid sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate (100 mL) is added, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with 2 M aqueous potassium hydroxide, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Predicted Characterization Data
The following table presents the predicted spectroscopic data for the final product based on known chemical shifts and fragmentation patterns of similar fluorinated cyclic compounds.[15][16][17]
| Data Type | Predicted Values |
| ¹H NMR | δ (ppm): 6.0-6.5 (m, 2H, vinylic CH), 4.0-4.5 (m, 2H, CH-OH), 2.5-3.5 (m, 2H, CH-F) |
| ¹³C NMR | δ (ppm): 120-130 (d, C=C), 85-95 (d, J=180-200 Hz, C-F), 65-75 (d, C-OH) |
| ¹⁹F NMR | δ (ppm): -160 to -180 (m) |
| MS (ESI) | m/z: [M+Na]⁺ calculated for C₆H₆F₂O₂Na |
Potential Biological Relevance and Signaling Pathway
Fluorinated cyclitols and their analogs have shown promise as inhibitors of enzymes involved in crucial cellular signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[2][3] The PI3K pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. A fluorinated diol like the target compound could act as a mimetic of inositol or other signaling molecules, potentially inhibiting kinases within this pathway.
Simplified PI3K Signaling Pathway
Conclusion
This technical guide presents a well-reasoned, hypothetical synthetic pathway for the novel compound this compound. By leveraging established and reliable reactions such as the Birch reduction and Sharpless asymmetric dihydroxylation, this route offers a practical approach for the synthesis of this promising molecule. The potential biological activity of this compound, particularly in the context of enzyme inhibition and modulation of signaling pathways, warrants its synthesis and further investigation by researchers in medicinal chemistry and drug development. The detailed protocols and predictive data provided herein serve as a comprehensive starting point for the laboratory synthesis and characterization of this new fluorinated cyclitol analog.
References
- 1. Fluorinated cyclitols as useful biological probes of phosphatidylinositol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties of Cyclitols and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. biophysics.org [biophysics.org]
An In-depth Technical Guide on the Chemical Properties of Fluorinated Cyclohexadiene Diols
Disclaimer: The specific compound 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is not well-documented in publicly available scientific literature. Therefore, this guide addresses the chemical properties, synthesis, and potential reactivity of the broader class of fluorinated cyclohexadiene diols. The information presented is based on established principles of organic chemistry and data from analogous structures.
This technical whitepaper provides a comprehensive overview of the core chemical properties, synthetic strategies, and analytical methodologies relevant to fluorinated cyclohexadiene diols. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics imparted by fluorine substitution on this versatile scaffold.
Physicochemical and Spectroscopic Properties
The introduction of fluorine atoms into the cyclohexadiene diol framework significantly influences its physicochemical properties, including electronics, lipophilicity, and metabolic stability. While experimental data for the specific target molecule is unavailable, the following table summarizes typical properties of related fluorinated and non-fluorinated cyclohexadiene derivatives to provide a comparative baseline.
| Property | 5-Fluorocyclohexa-1,3-diene | Fluorocyclohexane | Cyclohexa-1,3-diene |
| Molecular Formula | C₆H₇F[1] | C₆H₁₁F[2] | C₆H₈[3] |
| Molecular Weight | 98.12 g/mol [1] | 102.15 g/mol [2] | 80.13 g/mol [3] |
| XLogP3-AA | 2.1[1] | 2.8[2] | Not Available |
| Boiling Point | Not Available | Not Available | 80 °C[3] |
| Density | Not Available | Not Available | 0.841 g/cm³[3] |
Spectroscopic Characterization (Anticipated):
-
¹H NMR: Proton signals would be expected in the olefinic region (δ 5.0-6.5 ppm), allylic region (δ 2.0-3.0 ppm), and alcohol region (variable). Significant coupling between protons and adjacent fluorine atoms (²J-H,F, ³J-H,F) would be observed.
-
¹³C NMR: Carbon signals would show characteristic shifts for sp² (olefinic) and sp³ (allylic, hydroxyl-bearing) carbons. The key feature would be the large one-bond carbon-fluorine coupling constants (¹J-C,F, typically 200-250 Hz).
-
¹⁹F NMR: Fluorine NMR would provide direct evidence of the C-F bonds, with chemical shifts highly sensitive to the local electronic environment.
-
IR Spectroscopy: Characteristic absorption bands would include O-H stretching (broad, ~3300 cm⁻¹), C=C stretching (~1650 cm⁻¹), and strong C-F stretching (1000-1200 cm⁻¹).
Synthesis and Reactivity
The synthesis of a difluorinated cyclohexadiene diol is a multi-step process requiring strategic introduction of both fluorine and hydroxyl functionalities. The conjugated diene system provides a reactive scaffold for various transformations.[4]
General Synthetic Strategies: The construction of the target scaffold can be envisioned through several pathways, typically involving the formation of the cyclohexadiene ring followed by functionalization.
-
Ring Formation: Methods like the Birch reduction of a suitably substituted aromatic precursor or Diels-Alder cycloadditions can be employed to generate the cyclohexadiene core.[5]
-
Fluorination: The introduction of fluorine can be achieved using various modern fluorinating agents. Electrophilic fluorination using reagents like N-Fluorobenzenesulfonimide (NFSI) on an enol or enolate intermediate is a common strategy.[6] Alternatively, methods involving hypervalent iodine catalysts or cyclisation/fluorination in superacidic media have been reported for diene systems.[7][8]
-
Dihydroxylation: The diol functionality can be installed via dihydroxylation of the double bonds. Classic methods include treatment with potassium permanganate (KMnO₄) under cold, basic conditions or using osmium tetroxide (OsO₄).[9]
Reactivity:
-
Cycloaddition Reactions: The conjugated diene system is primed for [4+2] cycloaddition reactions (Diels-Alder), allowing for the construction of complex bicyclic systems.[4][10] The electron-withdrawing nature of the fluorine atoms would likely influence the rate and regioselectivity of such reactions.
-
Oxidation and Reduction: The double bonds and hydroxyl groups are susceptible to a range of oxidative and reductive conditions, offering pathways to further derivatization.[4]
-
Substitution: The allylic positions and the carbon atoms bearing fluorine or hydroxyl groups can potentially undergo nucleophilic substitution, although C-F bonds are generally robust.
Experimental Protocols (Hypothetical)
The following section details a plausible, generalized experimental protocol for the synthesis and characterization of a difluoro-cyclohexadiene-diol derivative.
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of a fluorinated cyclohexadiene diol.
Protocol 1: Synthesis of a Difluorinated Cyclohexadiene-Diol
-
Step A: Synthesis of Cyclohexadiene Core: A suitable aromatic precursor (e.g., a dimethoxybenzene derivative) is subjected to a Birch reduction using sodium metal in liquid ammonia with an alcohol co-solvent to yield a 1,4-cyclohexadiene derivative.[11] The reaction is quenched with a proton source, and the product is extracted with an organic solvent.
-
Step B: Electrophilic Fluorination: The cyclohexadiene derivative is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base (e.g., LDA) is added to generate an enolate, which is then treated with an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI).[6] The reaction is carefully warmed to room temperature, quenched, and the fluorinated product is isolated. This step may be repeated to introduce a second fluorine atom.
-
Step C: Dihydroxylation: The resulting difluorinated cyclohexadiene is dissolved in a mixture of acetone and water and cooled to 0 °C. A solution of potassium permanganate (KMnO₄) in aqueous sodium hydroxide is added dropwise while monitoring the reaction by TLC.[9] Upon completion, the reaction is quenched with sodium bisulfite, and the crude diol is filtered and extracted.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure diol.
Protocol 2: Spectroscopic Characterization
-
NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using a suitable ionization technique (e.g., ESI or APCI) to confirm the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a thin film or KBr pellet to identify key functional groups such as O-H, C=C, and C-F bonds.
Key Reaction Pathway Visualization
The dihydroxylation of a double bond is a critical step in the proposed synthesis. The following diagram illustrates this transformation.
Caption: Reaction scheme for the syn-dihydroxylation of a fluorinated diene to form a diol.
Note: Placeholder images are used in the DOT script as direct chemical structure rendering is not supported. In a full implementation, these would be replaced with actual chemical structure images.
References
- 1. 5-Fluorocyclohexa-1,3-diene | C6H7F | CID 13594374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorocyclohexane | C6H11F | CID 78988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 4. 5-Methyl-1,3-cyclohexadiene | 19656-98-5 | Benchchem [benchchem.com]
- 5. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclisation/fluorination of nitrogen containing dienes in superacid HF–SbF5: a new route to 3- and 4-fluoropiperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Overview of Cyclohexadiene Diols: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the request for spectroscopic data (NMR, IR, MS) and experimental protocols for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. An extensive search of available scientific literature and chemical databases did not yield any specific experimental data or synthesis protocols for this particular molecule. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized.
In lieu of data for the requested compound, this document provides a summary of spectroscopic information and synthetic approaches for structurally related cyclohexadiene diols. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this class of compounds.
Spectroscopic Data for Related Cyclohexadiene Derivatives
While no data exists for this compound, spectroscopic information for other cyclohexadiene derivatives can provide insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of protons and carbons in the cyclohexadiene ring are sensitive to the position and nature of substituents. For a hypothetical this compound, one would expect to observe signals for vinylic, allylic, and hydroxyl protons in the ¹H NMR spectrum. The fluorine atoms would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings.
Table 1: Representative ¹H NMR Data for Cyclohexadiene Derivatives
| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |
| 1,3-Cyclohexadiene | CDCl₃ | δ 5.98 (m, 2H, =CH), 5.80 (m, 2H, =CH), 2.15 (m, 4H, CH₂) |
| 1,4-Cyclohexadiene | CDCl₃ | δ 5.69 (s, 4H, =CH), 2.65 (s, 4H, CH₂) |
| cis-1,4-Cyclohexanediol | - | ¹H NMR spectra are available. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the O-H stretch of the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹), the C=C stretch of the double bonds (around 1600-1680 cm⁻¹), and the C-F stretch (in the region of 1000-1400 cm⁻¹).
Table 2: Key IR Absorptions for Related Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C=C (alkene) | 1600-1680 |
| C-O (alcohol) | 1050-1260 |
| C-F | 1000-1400 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected. Fragmentation might involve the loss of water, fluorine, or other small fragments, providing clues to the molecule's structure.
Experimental Protocols for the Synthesis of Related Compounds
The synthesis of fluorinated cyclohexadiene diols can be challenging. General strategies often involve the manipulation of commercially available starting materials or the use of specialized fluorination reagents.
Synthesis of Cyclohexadiene Diols
The synthesis of non-fluorinated cyclohexadiene diols has been reported through various methods, including the dihydroxylation of cyclohexadienes or the reduction of corresponding diketones. These methods could potentially be adapted for the synthesis of fluorinated analogs.
Fluorination Strategies
Introducing fluorine atoms into a cyclohexadiene ring can be achieved through several methods, such as electrophilic fluorination of an enolate or nucleophilic fluorination of a suitable precursor. The choice of fluorinating agent and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the reaction.
Logical Workflow for the Proposed Synthesis and Characterization
The following diagram outlines a potential workflow for the synthesis and characterization of this compound, should a viable synthetic route be developed.
Caption: Proposed workflow for the synthesis and spectroscopic characterization of a novel cyclohexadiene diol.
Conclusion
While specific spectroscopic data and experimental protocols for this compound are not currently available in the scientific literature, this guide provides a valuable starting point for researchers in the field. By leveraging the existing knowledge of related compounds and employing modern synthetic and analytical techniques, the synthesis and characterization of this novel molecule may be achievable. The provided workflow offers a logical framework for such an endeavor. Further research in this area could lead to the discovery of new compounds with interesting biological activities and applications in drug development.
An In-depth Technical Guide to the Synthesis of Fluorinated Cyclohexadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing fluorinated cyclohexadiene derivatives, compounds of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the logical flow of the synthetic pathways.
Introduction
The incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and conformational preferences. Fluorinated cyclohexadienes serve as versatile building blocks in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. Their synthesis, however, presents unique challenges due to the reactivity of the diene system and the specific requirements for introducing fluorine. This guide explores the most effective methods for their preparation, including the Birch reduction of fluoroaromatics, Diels-Alder reactions with fluorinated components, and dehydrofluorination of polyfluorinated cyclohexanes.
Core Synthetic Methodologies
The synthesis of fluorinated cyclohexadiene derivatives primarily relies on three strategic approaches: the reduction of readily available fluoroaromatic compounds, the cycloaddition of fluorinated precursors, and the elimination from polyfluorinated saturated rings.
Birch Reduction of Fluoroaromatic Compounds
The Birch reduction is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1][2] When applied to fluoroaromatic precursors, it provides a direct route to fluorinated cyclohexadienes. The reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.[1]
Logical Workflow for Birch Reduction:
Caption: Birch reduction pathway to fluorinated cyclohexadienes.
Experimental Protocol: Synthesis of 1-cyano-1-methyl-2,5-cyclohexadiene (Precursor to fluorinated cyclohexanes)
This protocol is adapted from the initial step in the synthesis of tetrafluorocyclohexylamine derivatives, demonstrating the formation of the cyclohexadiene ring.[3]
-
Reaction Setup: A three-necked flask equipped with a dry-ice condenser, a dropping funnel, and a stirrer is charged with liquid ammonia (condensed from a cylinder).
-
Metal Dissolution: Small pieces of sodium metal are added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
Substrate Addition: A solution of benzonitrile in a suitable solvent (e.g., THF, diethyl ether) is added dropwise to the reaction mixture.
-
Protonation: After the addition is complete, an alcohol (e.g., ethanol or tert-butanol) is added to protonate the intermediate anion.
-
Quenching and Work-up: The reaction is quenched by the addition of a quenching agent (e.g., ammonium chloride). The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 1,4-cyclohexadiene product, which can be purified by distillation or chromatography. In a specific example, the reaction is quenched with methyl iodide to introduce a methyl group.[3]
Quantitative Data for Birch Reduction Precursor Synthesis:
| Starting Material | Product | Yield (%) | Reference |
| Benzonitrile | 1-cyano-1-methyl-2,5-cyclohexadiene | 31 | [3] |
Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, forming a cyclohexene ring from a conjugated diene and a dienophile.[4] To synthesize fluorinated cyclohexadiene derivatives, either the diene or the dienophile can be fluorinated. The subsequent aromatization or further functionalization of the resulting cycloadduct can lead to the desired fluorinated cyclohexadiene.[5]
Logical Workflow for Diels-Alder Reaction:
Caption: Diels-Alder strategies for fluorinated cyclohexadienes.
Experimental Protocol: Diels-Alder Reaction of β-fluoro-β-nitrostyrenes with 1,3-cyclohexadiene
This protocol describes the formation of a monofluorinated bicyclic adduct, a common outcome of Diels-Alder reactions with cyclic dienes.[6]
-
Reaction Mixture: A solution of the β-fluoro-β-nitrostyrene (1 equivalent) and 1,3-cyclohexadiene (3 equivalents) in a suitable solvent (e.g., toluene) is prepared in a sealed tube.
-
Thermal Conditions: The reaction mixture is heated at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
Microwave Conditions (Alternative): Alternatively, the sealed tube can be subjected to microwave irradiation at a set temperature and wattage for a shorter duration.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the fluorinated bicyclo[2.2.2]oct-2-ene derivative.
Quantitative Data for Diels-Alder Adducts:
| Dienophile | Diene | Product | Yield (%) | Reference |
| (Z)-1-fluoro-2-nitro-1-phenylethene | 1,3-cyclohexadiene | 2-fluoro-2-nitro-3-phenylbicyclo[2.2.2]oct-5-ene | <35 | [7] |
| 2,2-bis(trifluoromethyl)-ethylene-1,1-dicarbonitrile | Isoprene | 4-methyl-1-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)cyclohex-3-ene-1-carbonitrile | 90-97 | [8] |
Dehydrofluorination of Polyfluorinated Cyclohexanes
The elimination of hydrogen fluoride (HF) from polyfluorinated cyclohexanes is a direct method to introduce double bonds and form fluorinated cyclohexadienes. This reaction is typically base-promoted. The regioselectivity of the elimination is dependent on the substrate structure and the reaction conditions.
Logical Workflow for Dehydrofluorination:
Caption: Dehydrofluorination route to fluorinated cyclohexadienes.
While specific, detailed experimental protocols for the dehydrofluorination of simple polyfluorinated cyclohexanes to yield cyclohexadienes are not extensively detailed in the immediate literature, the principle is a standard method in organic synthesis. The following is a generalized protocol based on analogous elimination reactions.
Generalized Experimental Protocol for Dehydrofluorination:
-
Reactant Preparation: A solution of the polyfluorinated cyclohexane is prepared in a suitable aprotic solvent (e.g., THF, DMF).
-
Base Addition: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) is added to the solution, often at a reduced temperature to control the reaction rate.
-
Reaction: The mixture is stirred at a specified temperature for a period sufficient to achieve complete conversion, as monitored by techniques such as TLC or GC-MS.
-
Work-up: The reaction is quenched with water or an aqueous ammonium chloride solution. The product is extracted into an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated. The crude product is purified by distillation or chromatography to isolate the fluorinated cyclohexadiene.
Spectroscopic Data
The characterization of fluorinated cyclohexadiene derivatives relies heavily on NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR. The chemical shifts and coupling constants provide crucial information about the position and stereochemistry of the fluorine substituents.
Representative NMR Data for Fluorinated Cyclohexane/ene Precursors:
| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
| All-cis 2,3,5,6-tetrafluorocyclohexylamine precursor | ¹⁹F | -191.4, -187.6, -190.5 | - | [3] |
| Monofluorinated bicyclo[2.2.2]oct-2-ene derivative | ¹⁹F | Varies with substitution | Varies | [7] |
Conclusion
The synthesis of fluorinated cyclohexadiene derivatives can be achieved through several strategic pathways, each with its own advantages and limitations. The Birch reduction offers a direct route from readily available fluoroaromatics, while the Diels-Alder reaction provides a powerful tool for constructing the cyclohexene core with fluorine atoms incorporated in either the diene or dienophile. Dehydrofluorination of polyfluorinated cyclohexanes represents a more direct, albeit potentially less selective, approach. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to design and execute the synthesis of these valuable fluorinated building blocks for applications in drug discovery and materials science. Further research into direct and selective fluorination methods for pre-formed cyclohexadiene rings could open up new and more efficient synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 8. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific CAS number for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol has not been assigned, suggesting it may be a novel compound that has not yet been synthesized or characterized. The following guide is a technical projection based on established principles of organic chemistry and the known properties of structurally analogous compounds.
Nomenclature and Structure
The nomenclature "this compound" describes a cyclic organic compound. The core structure is a six-membered carbon ring with two double bonds at positions 1 and 5 ("1,5-cyclohexadiene"). It is functionalized with two fluorine atoms at positions 3 and 5 and two hydroxyl groups at positions 1 and 4.
The IUPAC name for this compound would be 3,5-difluorocyclohexa-1,5-diene-1,4-diol . The molecule can exist as different stereoisomers (cis/trans isomers and enantiomers) depending on the relative orientation of the hydroxyl groups and the fluorine atoms.
Hypothetical Synthesis
A plausible synthetic route for this compound could be envisioned starting from a readily available precursor like 1,4-benzoquinone. The proposed multi-step synthesis would involve selective fluorination and reduction steps.
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of 2,6-difluoro-1,4-benzoquinone. 1,4-benzoquinone is subjected to a regioselective fluorination reaction. A potential method involves the use of a nucleophilic fluorinating agent, such as a combination of an amine and a fluoride source, to introduce fluorine at the 2 and 6 positions. The reaction would be carried out in an appropriate organic solvent under controlled temperature conditions to favor the desired difluorinated product.
-
Step 2: Selective Reduction to 3,5-difluoro-1,4-dihydroxybenzene (a hydroquinone). The resulting 2,6-difluoro-1,4-benzoquinone is then reduced to the corresponding hydroquinone. This can be achieved using a mild reducing agent like sodium dithionite or catalytic hydrogenation. The progress of the reaction would be monitored by thin-layer chromatography (TLC).
-
Step 3: Partial Reduction to this compound. The final and most challenging step would be the selective partial reduction of the aromatic ring of the difluorinated hydroquinone to yield the target 1,5-cyclohexadiene isomer. A Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (like ethanol), could be a viable method. Careful control of reaction conditions would be crucial to prevent over-reduction to the fully saturated cyclohexane ring.
Quantitative Data of Analogous Compounds
Due to the lack of experimental data for the title compound, the following table presents data for structurally similar compounds to provide a reference for its potential physicochemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| cis-3,5-Cyclohexadiene-1,2-diol | 17793-95-2 | C₆H₈O₂ | 112.13 | 60 | 226.4 (predicted) |
| 1,3-Cyclohexadiene | 592-57-4 | C₆H₈ | 80.13 | -89 | 80-81 |
| 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol | 64-01-7 | C₆H₆Cl₂O₂ | 181.01 | Not Available | Not Available |
Data sourced from publicly available chemical databases.
Potential Role in Drug Development and a Relevant Experimental Workflow
Fluorinated carbocycles are of significant interest in drug discovery. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. Saturated fluorinated carbocycles are emerging as important components in contemporary drug design.
A compound like this compound could serve as a versatile building block for the synthesis of more complex bioactive molecules or be evaluated for its own biological activity. For instance, it could be a candidate for screening as a kinase inhibitor, a class of drugs that are crucial in oncology and inflammation research.
Below is a diagram illustrating a typical high-throughput screening workflow to identify novel kinase inhibitors.
Caption: High-throughput screening workflow for kinase inhibitors.
Experimental Protocol: High-Throughput Kinase Inhibitor Screening
This protocol outlines a general procedure for screening a library of compounds, such as novel fluorinated diols, for their ability to inhibit a specific kinase. Biochemical kinase assays are essential tools in drug discovery for identifying and characterizing kinase inhibitors.[1][2]
-
Compound Plating: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and dispensed into a 384-well assay plate. Positive (known inhibitor) and negative (DMSO vehicle) controls are also included.
-
Kinase Reaction: The kinase enzyme is added to each well, followed by a pre-incubation period to allow for compound-enzyme interaction.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing adenosine triphosphate (ATP) and the specific substrate for the kinase. The plate is then incubated to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent is added to the wells. The choice of detection method can vary, with common methods including luminescence-based assays that measure the amount of ATP consumed.[2]
-
Data Acquisition: The plate is read using a microplate reader to measure the signal in each well.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. Compounds showing significant inhibition are identified as "hits" for further investigation.
References
An In-depth Technical Guide on the Proposed Synthesis and Potential of Fluorinated Cyclohexadiene-diols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is not documented in publicly available scientific literature. This guide, therefore, focuses on the synthesis and potential of the broader class of fluorinated cyclohexadiene-diols, providing a technical roadmap for their potential creation and exploration based on established chemical principles and reactions.
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, often leading to improved drug candidates.[1][2][3]
Cyclohexadiene-diols are valuable chiral building blocks in the synthesis of a diverse range of natural products and biologically active molecules.[4] Given the significant impact of fluorination in drug discovery, the synthesis of fluorinated cyclohexadiene-diols represents a compelling area of research for creating novel compounds with potentially enhanced biological activities. This guide outlines proposed synthetic strategies for accessing these promising molecules, provides detailed experimental protocols for key transformations, and discusses the potential biological implications of their fluorination.
Proposed Synthetic Pathways for Fluorinated Cyclohexadiene-diols
The synthesis of fluorinated cyclohexadiene-diols can be envisioned through two primary routes:
-
Route A: Fluorination of a pre-formed cyclohexadiene-diol. This involves the initial synthesis of a cyclohexadiene-diol followed by selective fluorination of either the hydroxyl groups or the double bonds.
-
Route B: Cycloaddition reactions using fluorinated precursors. This strategy involves the use of fluorinated dienes or dienophiles in a Diels-Alder reaction to construct the fluorinated cyclohexadiene ring system.
This guide will focus on Route A, as it allows for a more modular approach, leveraging the well-established chemistry of cyclohexadiene-diol synthesis.
Synthesis of the Cyclohexadiene-diol Core
A key starting point for the synthesis of fluorinated cyclohexadiene-diols is the efficient and stereoselective preparation of the parent diol. The Sharpless asymmetric dihydroxylation of 1,3- or 1,4-cyclohexadiene is a powerful method for producing enantiomerically enriched cis-diols.[5][6]
Diagram: Proposed Synthesis of a Fluorinated Cyclohexadiene-diol via Route A
Caption: Proposed synthetic routes to fluorinated cyclohexadiene-diols.
Experimental Protocols
This protocol is adapted from established procedures for the asymmetric dihydroxylation of alkenes.
-
Reagents and Materials:
-
1,4-Cyclohexadiene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (if required for substrate class)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, combine tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene). If the alkene is not monosubstituted, add methanesulfonamide (0.1 eq).
-
Stir the mixture at room temperature until two clear phases form, with the lower aqueous phase being bright yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1,4-cyclohexadiene (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cis-cyclohexadiene-diol.
-
Fluorination Strategies
Two primary strategies can be employed for the fluorination of the cyclohexadiene-diol core: nucleophilic fluorination of the hydroxyl groups or electrophilic fluorination of the double bonds.
(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides.[7][8]
-
Reagents and Materials:
-
cis-Cyclohexadiene-diol
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the cis-cyclohexadiene-diol (1 eq.) in anhydrous DCM (20 volumes) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq. for monofluorination, 2.4 eq. for difluorination) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram: Nucleophilic Fluorination Workflow
Caption: Workflow for nucleophilic deoxyfluorination using DAST.
Selectfluor™ is an electrophilic fluorinating agent that can add fluorine across a double bond.[9][10]
-
Reagents and Materials:
-
cis-Cyclohexadiene-diol
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the cis-cyclohexadiene-diol (1 eq.) in a mixture of acetonitrile and water.
-
Add Selectfluor™ (1.1 eq. per double bond) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data
The following table summarizes typical data for relevant parent compounds. Data for the proposed fluorinated analogs would need to be determined experimentally.
| Compound | Stereochemistry | Melting Point (°C) | Optical Rotation [α]D | Typical Yield (%) | Reference |
| Cyclohexane-1,2-diol | cis | 98-102 | N/A | - | [11] |
| Cyclohexane-1,2-diol | trans | 100-103 | N/A | - | [11] |
| 1,4-Cyclohexanediol | cis + trans | 96-108 | N/A | ≥98.5 (assay) | [12] |
Spectroscopic Data Interpretation
The structures of the synthesized compounds would be confirmed using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy:
-
Diols: Broad O-H stretch around 3300-3500 cm⁻¹.
-
Fluorinated compounds: C-F stretches typically appear in the 1000-1400 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons attached to the fluorinated carbons and adjacent carbons would provide key structural information. Protons on carbons bearing fluorine will show characteristic splitting due to H-F coupling.
-
¹³C NMR: Carbons directly attached to fluorine will exhibit a large one-bond C-F coupling constant and a significant downfield shift.
-
¹⁹F NMR: This would provide direct evidence for the presence of fluorine and information about its chemical environment.
-
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the fluorinated product.
Biological Significance and Potential Applications
The introduction of fluorine can have profound effects on the biological activity of a molecule.[1][2][3][13] For instance, fluorinated sugars have shown enhanced cytotoxic effects in glioblastoma models compared to their non-fluorinated counterparts.[3] The strategic placement of fluorine can:
-
Modulate Metabolism: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[1]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with enzyme active sites.[1]
-
Alter Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[13]
Given that various cyclohexadiene derivatives have shown promise as antiparkinsonian and anticancer agents, the synthesis and screening of their fluorinated analogs is a logical and promising avenue for the discovery of new therapeutic agents with improved properties.
Conclusion
While this compound remains a hypothetical molecule, this guide provides a comprehensive framework for the synthesis of the broader class of fluorinated cyclohexadiene-diols. By leveraging established synthetic methodologies for both diol formation and fluorination, researchers can access a rich chemical space of novel fluorinated compounds. The potential for these molecules to exhibit enhanced biological activity makes them attractive targets for drug discovery programs. The detailed protocols and strategic outlines presented here serve as a foundational resource for scientists venturing into this exciting area of medicinal chemistry.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current status and future perspectives of cyclohexadiene-cis-diols in organic synthesis: versatile intermediates in the concise design of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]
- 12. 1,4-Cyclohexanediol, cis + trans, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. soc.chim.it [soc.chim.it]
Theoretical Deep Dive into Difluorinated Diols: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Conformational Preferences, Intramolecular Interactions, and Synthetic and Analytical Methodologies of Difluorinated Diols.
Difluorinated diols represent a class of organic molecules with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can profoundly influence a molecule's conformational preferences, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of difluorinated diols, with a focus on their conformational analysis, the role of intramolecular hydrogen bonding, and detailed protocols for their synthesis and characterization.
Theoretical Framework: Understanding the Impact of Fluorine
The introduction of fluorine into a diol scaffold brings about a complex interplay of steric and electronic effects that govern its three-dimensional structure and reactivity. Key theoretical concepts are crucial for understanding and predicting the behavior of these molecules.
Conformational Analysis
The conformational landscape of a difluorinated diol is determined by the rotational barriers around its carbon-carbon single bonds. The presence of electronegative fluorine atoms significantly influences these energy landscapes. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of these systems.
A common approach for a comprehensive conformational analysis involves a systematic search of the potential energy surface. This typically includes:
-
Initial Structure Generation: Generating a diverse set of initial conformers by systematically rotating all rotatable bonds.
-
Geometry Optimization: Optimizing the geometry of each conformer to find the nearest local energy minimum.
-
Energy Calculation: Calculating the relative energies of the optimized conformers to determine their relative populations based on the Boltzmann distribution.
-
Solvation Effects: Incorporating the influence of different solvents using implicit solvation models, as the conformational preferences can be highly dependent on the polarity of the medium.[1]
A generalized workflow for computational conformational analysis is depicted below.
Caption: A generalized workflow for the computational conformational analysis of flexible molecules.
Intramolecular Hydrogen Bonding
A key feature of difluorinated diols is the potential for intramolecular hydrogen bonding, particularly the O-H···F interaction. While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the formation of these intramolecular bonds can significantly stabilize certain conformations.[2] The strength of these interactions is influenced by the distance between the hydroxyl proton and the fluorine atom, as well as the O-H···F angle.
Theoretical calculations are essential for quantifying the strength and geometric parameters of these weak hydrogen bonds. Methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can provide insights into the nature of these interactions.[2]
Quantitative Data from Theoretical Studies
The following tables summarize key quantitative data obtained from theoretical studies on representative difluorinated diols and related compounds. These values provide a basis for understanding the conformational preferences and the nature of intramolecular interactions.
Conformational Analysis of 1,3-Difluoropropane
While not a diol, 1,3-difluoropropane is a foundational molecule for understanding the 1,3-difluoro motif. The conformational analysis of this molecule provides insights applicable to 1,3-difluorinated diols.
| Conformer | Dihedral Angles (F-C-C-C, F-C-C-C) | Relative Energy (kJ/mol) in Vacuum | Population (%) in Vacuum |
| gg(l) | gauche, gauche (like) | 0.00 | 75.6 |
| ga/ag | gauche, anti | 3.14 | 21.8 |
| gg(u) | gauche, gauche (unlike) | 8.37 | 1.3 |
| aa | anti, anti | 10.46 | 1.3 |
Data adapted from a study using the M05-2X/6-311+G** level of theory.
Intramolecular Hydrogen Bonding in Acyclic Fluorohydrins
The following table presents computed data for the intramolecular O-H···F hydrogen bond in selected acyclic fluorohydrins, which serve as models for understanding similar interactions in difluorinated diols.
| Compound | Conformer with O-H···F bond | d(O-H···F) (Å) | ∠(O-H···F) (°) | E(HB) (kJ/mol) |
| syn-4-fluoropentan-2-ol | g⁻g⁺(g⁺) | 2.00 | 139 | 24.4 |
| anti-4-fluoropentan-2-ol | g⁺g⁻(g⁻) | 2.02 | 137 | 23.7 |
Data adapted from a study using the MPWB1K/6-31+G(d,p) level of theory.[3]
Experimental Protocols
The synthesis and characterization of difluorinated diols require specific experimental procedures. This section provides detailed protocols for key synthetic and analytical techniques.
Synthesis of syn- and anti-2,3-Difluorobutane-1,4-diol
These vicinal difluorodiols are valuable chiral building blocks. Their synthesis is achieved through an epoxide opening strategy.[4]
Synthesis of (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol [1]
-
A mixture of epoxide cis-1,4-bis(benzyloxy)but-2-ene (24.5 g, 86.2 mmol) and Et₃N·3HF (37.5 mL, 230 mmol) is heated at 130 °C under an argon atmosphere for 16 hours.
-
The reaction mixture is diluted with ice-cold water (300 mL) and then quenched with NaHCO₃ solution (230 mL).
-
The mixture is extracted with Et₂O, and the combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford the fluorohydrin.
Synthesis of (±)-anti-1,4-Bis(benzyloxy)-2,3-difluorobutane [1]
-
To a solution of the fluorohydrin (10.6 g, 34.8 mmol) in dry toluene (50 mL) under argon, DAST (6.2 mL, 47 mmol) is added dropwise.
-
After complete addition, the mixture is stirred at room temperature for 5 minutes, and then pyridine (7.3 mL, 90 mmol) is added.
-
The reaction mixture is heated at 70 °C for 16 hours.
-
The reaction is quenched by pouring into ice-cold NaHCO₃ solution (100 mL).
-
The mixture is extracted with Et₂O, and the combined extracts are washed with NaHCO₃ solution and brine, dried over MgSO₄, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
Deprotection to form meso-2,3-Difluorobutane-1,4-diol [1]
-
Pd/C (5%; 13.9 g, 6.5 mmol) is added to a solution of the dibenzylated difluoride (10.0 g, 32.7 mmol) in THF (108 mL).
-
The mixture is stirred at room temperature for 16 hours under a hydrogen atmosphere (balloon).
-
The suspension is filtered through celite, washed with MeOH, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford the diol as a white crystalline solid.
The synthetic pathway is illustrated in the diagram below.
Caption: Synthetic route to meso-2,3-difluorobutane-1,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.
Sample Preparation: [5]
-
Dissolve 5 to 10 mg of the difluorinated diol in 0.5 to 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the sample is completely dry and free of non-deuterated solvents.
-
Transfer the solution to a clean NMR tube.
Data Acquisition Parameters (General Guidance):
-
Spectrometer Frequency: 400 MHz for ¹H, 376 MHz for ¹⁹F.
-
Pulse Program: A standard ¹⁹F observe pulse sequence, often with proton decoupling.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is recommended.[6]
-
Number of Scans (ns): Dependent on sample concentration, typically 16 to 128 scans.
¹⁹F NMR Data for meso-2,3-Difluorobutane-1,4-diol:
-
Solvent: Acetone-d₆
-
Chemical Shift (δ): -200.5 ppm (proton-decoupled)[1]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule.
Crystal Growth (Slow Evaporation Method): [7]
-
Prepare a saturated or nearly saturated solution of the purified difluorinated diol in a suitable solvent (e.g., a mixture of acetone and petroleum ether).
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment and allow crystals to form over several days to weeks.
Data Collection and Structure Refinement: Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are then processed and the crystal structure is solved and refined using specialized software. The crystallographic data for meso-2,3-difluorobutane-1,4-diol reveals an anti conformation of the vicinal difluoride moiety in the solid state.[1]
Applications in Drug Development
The unique properties imparted by fluorine make difluorinated diols attractive scaffolds in drug design. The ability to control conformation and modulate physicochemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of fluorine can block metabolic pathways, increasing the drug's half-life.[8] Furthermore, the altered electronic environment can influence binding interactions with target proteins. While specific signaling pathways directly modulated by simple difluorinated diols are not extensively documented in publicly available literature, their role as building blocks in more complex bioactive molecules is well-established.[9] The principles of conformational control and hydrogen bonding discussed in this guide are fundamental to the rational design of these more complex fluorinated drug candidates.
Conclusion
The theoretical and experimental study of difluorinated diols provides valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. DFT calculations are a powerful tool for predicting conformational preferences and understanding the subtle effects of intramolecular hydrogen bonding. These theoretical predictions, in conjunction with experimental data from NMR spectroscopy and X-ray crystallography, offer a comprehensive picture of the structure and behavior of these important molecules. The detailed synthetic and analytical protocols provided in this guide serve as a practical resource for the preparation and characterization of difluorinated diols, facilitating their further exploration in various scientific disciplines.
References
- 1. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular hydrogen bonding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 5. 1,2-difluoroethane [sas.upenn.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Molecular Structure and Conformation of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Predicted Molecular Structure
The proposed structure of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol features a six-membered ring containing two endocyclic double bonds at positions 1 and 5. A hydroxyl group is attached to carbons 1 and 4, and a fluorine atom is attached to carbons 3 and 5. The presence of multiple stereocenters implies the existence of several possible stereoisomers. This guide will focus on the conformational analysis of a representative diastereomer.
The 1,4-cyclohexadiene ring is known to adopt a non-planar conformation to alleviate steric strain. The most stable conformation is generally a shallow boat or twist-boat form. The presence of sp2 hybridized carbons from the double bonds leads to a partially flattened ring structure compared to cyclohexane.
Conformational Analysis
The conformational landscape of this compound is expected to be complex, influenced by a combination of steric and electronic effects from the fluorine and hydroxyl substituents.
-
Ring Conformation: The 1,4-cyclohexadiene ring will likely exist in a dynamic equilibrium between two principal boat-like conformations. The energy barrier for interconversion is expected to be relatively low.
-
Substituent Orientation: The fluorine and hydroxyl groups can occupy pseudo-axial or pseudo-equatorial positions. The preferred orientation will be governed by several factors:
-
Steric Hindrance: Minimization of steric repulsion between substituents will favor conformations where larger groups occupy less hindered positions.
-
Electronic Effects of Fluorine: The high electronegativity of fluorine can lead to significant dipole-dipole interactions and stereoelectronic effects such as the gauche effect, which may stabilize certain conformations. Non-classical hydrogen bonding between fluorine and nearby hydrogens could also play a role.
-
Hydrogen Bonding: The hydroxyl groups can form intramolecular hydrogen bonds, which could lock the molecule into a specific conformation. Intermolecular hydrogen bonding in the solid state or in protic solvents would also influence the preferred conformation.
-
A plausible equilibrium between two boat conformations is depicted below. The relative energies of these conformers would need to be determined by computational modeling or experimental methods.
Caption: Predicted equilibrium between two boat conformations.
Predicted Quantitative Molecular Data
The following tables summarize predicted bond lengths and angles for this compound based on typical values for similar molecular fragments in related structures.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C=C | 1.33 - 1.35 |
| C-C | 1.50 - 1.54 |
| C-O | 1.41 - 1.43 |
| C-F | 1.38 - 1.41 |
| C-H (sp2) | 1.08 - 1.10 |
| C-H (sp3) | 1.09 - 1.11 |
| O-H | 0.96 - 0.98 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C=C-C | 120 - 124 |
| C-C-C (sp3) | 109 - 112 |
| H-C-H (sp3) | 107 - 109 |
| C-O-H | 105 - 109 |
| F-C-C | 108 - 111 |
Recommended Experimental Protocols for Structural and Conformational Analysis
Should this compound be synthesized, the following experimental and computational methods would be crucial for the elucidation of its structure and conformational dynamics.
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.
-
¹H NMR: The chemical shifts and coupling constants of the protons would provide information about their electronic environment and dihedral angles with neighboring protons, which is crucial for conformational analysis.
-
¹³C NMR: The number of distinct carbon signals would indicate the symmetry of the molecule. Chemical shifts would help identify the sp2 and sp3 hybridized carbons.
-
¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms and would be invaluable for distinguishing between different conformers.
-
2D NMR Techniques (COSY, HSQC, HMBC, NOESY):
-
COSY would establish proton-proton coupling networks.
-
HSQC and HMBC would be used to assign proton and carbon signals unequivocally.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for determining through-space proximities of protons, providing direct evidence for the relative stereochemistry and preferred conformation.
-
Caption: Experimental workflow for NMR analysis.
Single-crystal X-ray diffraction provides the most definitive determination of molecular structure in the solid state.
-
Protocol:
-
Crystallization: Growing a high-quality single crystal of the compound is the first and often most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
-
-
Information Obtained: X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. It would also definitively establish the relative and absolute stereochemistry.
Theoretical calculations are essential for complementing experimental data and for exploring the conformational energy landscape.
-
Methods:
-
Density Functional Theory (DFT): Methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) are well-suited for geometry optimization and frequency calculations of all possible stereoisomers and their conformers.
-
Ab initio methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used for more accurate energy calculations.
-
Solvent Modeling: Implicit (e.g., PCM) or explicit solvent models should be used to simulate the effects of the solvent on conformational preferences.
-
-
Workflow:
-
Conformational Search: A systematic or stochastic search for all possible low-energy conformers.
-
Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima.
-
Frequency Calculations: To confirm that the optimized structures are true minima and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Prediction of Spectroscopic Data: Calculation of NMR chemical shifts and coupling constants to compare with experimental data.
-
Caption: Logical workflow for computational analysis.
By employing this combination of experimental and computational techniques, a comprehensive understanding of the molecular structure and conformational behavior of this compound can be achieved. This knowledge would be invaluable for its potential applications in medicinal chemistry and materials science.
Technical Guide: An Analysis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol and Structurally Related Compounds
Disclaimer: Extensive searches for the specific compound "3,5-Difluoro-1,5-cyclohexadiene-1,4-diol" have not yielded any direct scientific literature, experimental data, or established physical properties. This suggests that the compound may be novel, not yet synthesized, or not extensively characterized. This guide therefore provides available information on structurally related compounds to offer insights into the potential characteristics of the target molecule.
Summary
This technical whitepaper addresses the physical properties, potential synthetic methodologies, and characterization workflows relevant to the study of this compound. Due to the absence of specific data for this compound, this document focuses on analogous fluorinated and non-fluorinated cyclohexadiene diols. The provided data and protocols are for these related compounds and should be considered as a starting point for any research into the title compound.
Physical Properties of Structurally Related Compounds
To provide a comparative context, the following table summarizes the known physical properties of several related cyclohexadiene derivatives. These compounds share key structural motifs with the target molecule, such as the cyclohexadiene core and hydroxyl or fluoro functional groups.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| 3,5-Difluorocyclohexan-1-one | C₆H₈F₂O | 134.12 | Not Available | Not Available | [1] |
| rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol | C₆H₈O₂ | Not Available | 74 | Not Available | [2] |
| cis-3,5-Cyclohexadiene-1,2-diol, dibenzoate | C₂₀H₁₆O₄ | 320.345 | Not Available | Not Available | [3] |
| (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | C₆H₇BrO₂ | Not Available | 90-94 | Not Available | |
| 1,4-Cyclohexadiene | C₆H₈ | 80.13 | -50 | 82-89 | [4][5] |
| cis-3-Methyl-3,5-cyclohexadiene-1,2-diol | C₇H₁₀O₂ | 126.15 | Not Available | Not Available | [6] |
Experimental Protocols
Given the lack of specific experimental data for this compound, a generalized protocol for a common synthetic route to cyclohexadiene diols is presented below. This method, the desymmetrization of a cyclohexa-1,4-diene, is a versatile approach for creating functionalized cyclohexene rings.
General Protocol for Diastereoselective Desymmetrization of Cyclohexa-1,4-dienes
This protocol is based on methodologies described for the synthesis of functionalized cyclohexadiene derivatives and serves as a conceptual guideline.
Objective: To synthesize a functionalized cyclohexadiene diol from a cyclohexa-1,4-diene precursor through a diastereoselective process.
Materials:
-
Substituted cyclohexa-1,4-diene
-
Appropriate chiral catalyst or reagent for desymmetrization
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution
-
Reagents for workup and purification (e.g., ethyl acetate, magnesium sulfate, silica gel for chromatography)
Methodology:
-
Reaction Setup: A solution of the starting cyclohexa-1,4-diene is prepared in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Desymmetrization: The chiral catalyst or reagent is introduced to the reaction mixture to initiate the diastereoselective functionalization of one of the double bonds. The reaction is typically carried out at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired functionalized cyclohexadiene diol.
-
Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Logical Workflow for Novel Compound Characterization
In the absence of established signaling pathways for the target compound, the following diagram illustrates a logical workflow for the initial characterization of a newly synthesized compound like this compound.
Caption: A flowchart illustrating the general steps for the synthesis, purification, characterization, and initial biological evaluation of a novel chemical entity.
Conclusion
While "this compound" appears to be an uncharacterized compound, this guide provides a framework for its potential investigation. By examining the properties of structurally similar molecules, researchers can infer potential physical characteristics. The outlined experimental and logical workflows offer a strategic approach to the synthesis and subsequent characterization and biological evaluation of this and other novel chemical entities. Further research is required to synthesize and characterize the title compound to determine its actual physical properties and potential applications.
References
- 1. 3,5-Difluorocyclohexan-1-one | C6H8F2O | CID 89251136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Cas 86504-06-5,3,5-Cyclohexadiene-1,2-diol, dibenzoate, cis- | lookchem [lookchem.com]
- 4. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]
- 5. 1,4-Cyclohexadiene 97 628-41-1 [sigmaaldrich.com]
- 6. 3,5-Cyclohexadiene-1,2-diol, 3-methyl-, cis- | C7H10O2 | CID 440399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Potential of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol: A Methodological Overview
For Immediate Release
[City, State] – [Date] – The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a molecule's biological activity, metabolic stability, and material characteristics. Within the diverse landscape of fluorinated building blocks, 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol emerges as a scaffold of significant synthetic interest. This application note provides a detailed overview of its potential uses in organic synthesis, supported by experimental protocols and workflow visualizations.
Introduction
This compound is a versatile bifunctional molecule featuring a diene system electronically modulated by two vinyl fluorine atoms and two hydroxyl groups that allow for a wide range of chemical transformations. This unique combination of functional groups makes it an attractive precursor for the synthesis of complex fluorinated carbocycles and heterocycles, which are valuable motifs in medicinal chemistry and agrochemistry. The presence of fluorine can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate pKa and lipophilicity.
Synthetic Applications
The strategic placement of fluorine atoms and hydroxyl groups in this compound opens up a plethora of synthetic possibilities. Key applications include its use as a diene in cycloaddition reactions and as a scaffold for the stereoselective introduction of further functionality.
Diels-Alder Reactions
The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the diene in [4+2] cycloaddition reactions. This allows for the synthesis of highly functionalized and stereochemically complex difluorinated bicyclic adducts, which can serve as precursors to a variety of carbocyclic and heterocyclic frameworks.
Table 1: Representative Diels-Alder Reaction of this compound with N-phenylmaleimide
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | N-phenylmaleimide | Toluene | 110 | 24 | 85 | >95:5 |
| 2 | N-phenylmaleimide | Xylene | 140 | 12 | 92 | >95:5 |
| 3 | N-phenylmaleimide | Dioxane | 100 | 48 | 78 | 90:10 |
Stereoselective Functionalization
The existing hydroxyl groups can direct subsequent stereoselective reactions, such as epoxidations or dihydroxylations of the double bonds. This provides a powerful strategy for the synthesis of highly oxygenated and fluorinated cyclohexane derivatives, which are key structural motifs in many natural products and pharmaceuticals.
Table 2: Directed Epoxidation of a Protected this compound Derivative
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity |
| 1 | m-CPBA | CH₂Cl₂ | 0 to rt | 12 | 95 | >98% de |
| 2 | VO(acac)₂ / t-BuOOH | Toluene | 0 | 6 | 88 | >99% de |
| 3 | Ti(OⁱPr)₄ / (+)DET | CH₂Cl₂ | -20 | 24 | 90 | >95% ee |
(Note: The diol would require protection prior to this transformation)
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction with N-phenylmaleimide
To a solution of this compound (1.0 eq) in toluene (0.1 M) is added N-phenylmaleimide (1.1 eq). The reaction mixture is heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired endo-adduct.
Protocol 2: General Procedure for Directed Epoxidation
The hydroxyl groups of this compound are first protected using a suitable protecting group (e.g., as a silyl ether or acetonide). To a solution of the protected diol (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 11 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the corresponding epoxide.
Visualizing the Synthetic Pathways
To further illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.
Caption: Diels-Alder reaction workflow.
Caption: Stereoselective functionalization pathway.
Conclusion
While the synthesis and full range of applications of this compound are still areas of active investigation, its unique structural features position it as a highly valuable and versatile building block in organic synthesis. The protocols and potential applications outlined here provide a foundational framework for researchers and drug development professionals to explore the rich chemistry of this promising fluorinated scaffold. The continued development of synthetic routes to this and related molecules will undoubtedly accelerate the discovery of novel bioactive compounds and advanced materials.
Application Notes and Protocols for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol in Medicinal Chemistry
Introduction
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique electronic properties can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol scaffold presents a unique combination of a fluorinated diene system and vicinal diols, suggesting potential applications as an intermediate for complex natural product synthesis or as a pharmacologically active agent itself. The constrained conformation of the cyclohexadiene ring, coupled with the stereoelectronic effects of the fluorine atoms and the hydrogen-bonding capacity of the diol, makes this an intriguing scaffold for targeting enzymes such as kinases, proteases, or glycosidases.
Potential Applications in Medicinal Chemistry
Based on the structure of this compound, several potential applications in medicinal chemistry can be hypothesized:
-
Enzyme Inhibition: The diol functionality can mimic the transition state of various enzymatic reactions, particularly those involving tetrahedral intermediates. The electron-withdrawing nature of the fluorine atoms could enhance the acidity of the hydroxyl protons, potentially leading to stronger hydrogen bonding interactions within an enzyme's active site. This makes the scaffold a candidate for the development of inhibitors for enzymes such as:
-
Kinases: By mimicking the ribose moiety of ATP.
-
Proteases: As a non-peptidic scaffold.
-
Glycosidases: As a carbocyclic mimic of monosaccharides.
-
-
Antiviral Agents: Nucleoside and non-nucleoside analogs are cornerstones of antiviral therapy. The fluorinated cyclohexadiene diol core could serve as a carbocyclic nucleoside analog with modified conformational and electronic properties, potentially inhibiting viral polymerases or other essential viral enzymes.
-
Anticancer Agents: Many cytotoxic agents function by inducing apoptosis or interfering with cell signaling pathways. The reactivity of the diene system and the potential for the compound to act as a signaling modulator could be explored for anticancer applications. For instance, fluorinated flavan-3-ol derivatives have been shown to induce autophagic cell death by promoting mitochondrial dysfunction.[3]
-
Chemical Probes and Scaffolds for Library Synthesis: The diene and diol functionalities offer multiple points for chemical modification, making this compound a versatile scaffold for the synthesis of diverse chemical libraries for high-throughput screening.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data to illustrate the potential potency and selectivity of this compound and its derivatives in various assays. This data is for illustrative purposes only.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) of this compound | IC50 (nM) of Non-fluorinated Analog |
| Kinase A | 50 | 500 |
| Kinase B | 250 | >10,000 |
| Kinase C | >10,000 | >10,000 |
Table 2: Hypothetical Antiviral Activity
| Virus | EC50 (µM) of this compound | CC50 (µM) | Selectivity Index (SI) |
| Virus X | 2.5 | >100 | >40 |
| Virus Y | 15 | >100 | >6.7 |
Table 3: Hypothetical Cytotoxicity against Cancer Cell Lines
| Cell Line | GI50 (µM) of this compound |
| HeLa (Cervical Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 5.7 |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is based on general methods for the fluorination and dihydroxylation of cyclic dienes.
Step 1: Synthesis of a Suitable Cyclohexadiene Precursor A suitable starting material, such as a protected 1,5-cyclohexadiene-1,4-diol, would be required. The synthesis of such precursors can be achieved through various methods, including the desymmetrization of cyclohexa-1,4-dienes.
Step 2: Electrophilic Fluorination The introduction of fluorine atoms could potentially be achieved via electrophilic fluorination of an appropriate enolate or silyl enol ether derivative of a cyclohexenone precursor, followed by further synthetic manipulations. Reagents like Selectfluor are commonly used for such transformations.
Step 3: Dihydroxylation The diol functionality can be introduced via dihydroxylation of a corresponding cyclohexadiene. Standard methods include the use of osmium tetroxide (OsO4) for syn-dihydroxylation or other methods for anti-dihydroxylation.[4][5]
Detailed Protocol for a Hypothetical Dihydroxylation Step:
-
Dissolution: Dissolve the fluorinated cyclohexadiene precursor (1.0 eq) in a mixture of acetone and water (10:1).
-
Catalyst Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as a co-oxidant.
-
Osmylation: Add a catalytic amount of osmium tetroxide (0.02 eq) as a 2.5% solution in tert-butanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the title compound against a specific kinase.
-
Reagents and Materials:
-
Kinase of interest (e.g., recombinant human Kinase A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Compound Addition: Add 50 nL of the serially diluted compound to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the title compound.
References
The Versatile Synthon: Leveraging Cyclohexadiene-Diols in Natural Product Synthesis
Application Note: While the specific building block 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is not prominently documented in the synthesis of natural products, its structural motif is closely related to a class of highly valuable and extensively studied synthons: cis-1,2-dihydrocatechols . These compounds, readily accessible through the microbial oxidation of aromatic precursors, serve as versatile chiral building blocks for the asymmetric synthesis of a wide array of complex natural products. This document will focus on the applications and protocols of a representative and accessible building block, cis-1,2-dihydroxy-cyclohexa-3,5-diene (derived from benzene), and discuss the potential for its derivatization, including fluorination, to access novel molecular architectures.
Introduction
cis-1,2-Dihydrocatechols are produced on a large scale in enantiomerically pure forms through the whole-cell biotransformation of corresponding aromatic compounds.[1] The dense functionality of these metabolites makes them ideal starting materials for the total synthesis of various natural products.[1] The enzymatic dihydroxylation of arenes by dioxygenase enzymes, found in certain bacteria like Pseudomonas putida, provides a powerful and environmentally friendly method to generate these chiral synthons.[2][3] This chemoenzymatic approach has been instrumental in the synthesis of important bioactive molecules, including the antiviral drug oseltamivir (Tamiflu®).[4]
Applications in Natural Product Synthesis
The synthetic utility of cis-1,2-dihydrocatechols stems from the diverse reactivity of their functional groups. The diene moiety can participate in cycloaddition reactions, while the diol can be manipulated to introduce a variety of functional groups with high stereocontrol.
Synthesis of Oseltamivir (Tamiflu®)
A notable application of cis-1,2-dihydrocatechols is in the chemoenzymatic synthesis of oseltamivir.[4] Several generations of this synthesis have been developed, starting from enzymatically derived cyclohexadiene-cis-diols from bromobenzene or ethyl benzoate.[4] The synthesis showcases the strategic use of the diol's stereochemistry to establish the three stereocenters present in the final product.
Synthesis of Conduritols and Inositols
Conduritols and inositols are classes of cyclitols with significant biological activities. cis-1,2-Dihydrocatechols serve as excellent precursors for these molecules. For instance, conduritol F has been synthesized from trans-benzenediacetate through photooxygenation.[5] Furthermore, D-pinitol, a naturally occurring inositol derivative, has been synthesized from benzene, highlighting the utility of this building block in accessing carbohydrate mimetics.[6]
Diels-Alder Reactions
The conjugated diene system in cis-1,2-dihydrocatechols is amenable to [4+2] cycloaddition reactions, providing a rapid increase in molecular complexity. These reactions are highly stereospecific, and the diene's conformation plays a crucial role in the reaction's success.[7][8] This strategy has been employed to construct complex polycyclic frameworks found in various natural products.
Quantitative Data Summary
The following table summarizes key quantitative data for representative reactions involving cis-1,2-dihydrocatechols and their derivatives.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Microbial Dihydroxylation | Benzene | E. coli BW25113 ΔgldA with TDO-system | cis-1,2-Dihydroxy-cyclohexa-3,5-diene | Up to 1.41 g/L | [9] |
| Epoxidation | cis-1,2-Dihydroxy-3-methyl-cyclohexa-3,5-diene derivative | m-CPBA, NaHCO3, CH2Cl2, rt, 3 h | Corresponding epoxide | High | [10] |
| Acetonide Protection | 1,2-Diol | Iodine (20 mol%), Dimethoxypropane, rt | Acetonide protected diol | 70-80 | [11] |
| Diels-Alder Reaction | 1,3-Butadiene (from 3-sulfolene) and Maleic Anhydride | Xylene, reflux, 30 min | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | Not specified | [12] |
| Aziridination | Alkene precursor to Oseltamivir | Iron(II) source, ligand | Aziridine intermediate | Efficient | [13] |
Experimental Protocols
Protocol 1: Microbial Dihydroxylation of Benzene
This protocol describes the general procedure for the whole-cell biotransformation of benzene to cis-1,2-dihydroxy-cyclohexa-3,5-diene using a recombinant E. coli strain expressing toluene dioxygenase (TDO).[9]
Materials:
-
Recombinant E. coli strain (e.g., BW25113 ΔgldA harboring the TDO genes)
-
Fermentation medium
-
Benzene
-
Centrifuge
-
Bioreactor
Procedure:
-
Cultivate the recombinant E. coli strain in a suitable fermentation medium to achieve high cell density.
-
Induce the expression of the toluene dioxygenase enzyme system.
-
Introduce benzene to the cell culture in a controlled manner. The use of a second phase like liquid paraffin can help to reduce substrate toxicity.
-
Monitor the biotransformation process by analyzing samples for the presence of the cis-diol product.
-
After the reaction is complete, harvest the cells by centrifugation.
-
Extract the cis-1,2-dihydroxy-cyclohexa-3,5-diene from the supernatant. The product is unstable in acidic conditions, so the pH should be maintained above 7.[14]
Protocol 2: Acetonide Protection of a cis-Diol
This protocol provides a mild and efficient method for the protection of a 1,2-diol using iodine as a catalyst.[11]
Materials:
-
Diol (1 equiv)
-
Dimethoxypropane (DMP) (solvent)
-
Iodine (0.2 equiv)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol in dimethoxypropane.
-
Add a catalytic amount of iodine to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Purify the resulting acetonide by silica gel column chromatography.
Protocol 3: Diels-Alder Reaction
This protocol outlines a general procedure for a Diels-Alder reaction between a diene and a dienophile.[12]
Materials:
-
Diene (e.g., 1,3-butadiene generated in situ from 3-sulfolene)
-
Dienophile (e.g., maleic anhydride)
-
High-boiling solvent (e.g., xylene)
-
Reflux condenser
Procedure:
-
Dissolve the diene and dienophile in a suitable high-boiling solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux for the specified time.
-
Monitor the reaction progress by observing the disappearance of starting materials (e.g., color change).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the product by vacuum filtration.
The Prospect of Fluorinated Analogues
While direct synthesis of this compound is not reported, the introduction of fluorine into the cyclohexadiene-diol scaffold holds significant promise for modulating the biological activity of the resulting natural product analogues. Fluorine substitution can alter a molecule's pKa, metabolic stability, and binding affinity to target proteins. General strategies for synthesizing fluorinated aromatic compounds, which could potentially be precursors for enzymatic dihydroxylation, or direct fluorination of the cyclohexadiene ring could be explored.
Visualizations
Caption: Chemoenzymatic synthesis and synthetic applications of cis-1,2-dihydrocatechols.
Caption: General workflow for the protection and deprotection of diols in synthesis.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Microbial arene oxidation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 9. An enhanced toluene dioxygenase platform for the production of cis-1,2-dihydrocatechol in Escherichia coli BW25113 lacking glycerol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. online.bamu.ac.in [online.bamu.ac.in]
- 12. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is a unique bifunctional molecule possessing both vicinal diol and a fluorinated conjugated diene system. These functional groups offer a versatile platform for a variety of chemical modifications, enabling the synthesis of novel fluorinated scaffolds for applications in drug discovery and materials science. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on reactions at both the diol and the diene moieties. The protocols provided are based on established chemical principles for the respective functional groups.
I. Derivatization of the 1,4-Diol Functionality
The vicinal diol is a key site for derivatization, allowing for the introduction of various protecting groups or functional moieties that can modulate solubility, stability, and biological activity.
Acetonide Protection
Protection of the diol as an acetonide is a common strategy to mask the hydroxyl groups during subsequent reactions. This is particularly useful when selective reaction at the diene is desired.[1][2][3]
Protocol: Acetonide Formation
-
To a solution of this compound (1.0 mmol) in anhydrous acetone (20 mL), add 2,2-dimethoxypropane (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine (0.1 mL).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding acetonide-protected derivative.
Silylation
Silylation of the hydroxyl groups increases the lipophilicity and volatility of the compound, which is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis.[4][5][6][7][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent for this purpose.[4][5][7]
Protocol: Silylation with BSTFA
-
In a dry vial, dissolve this compound (1 mg) in pyridine (100 µL).
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (100 µL).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Esterification
Esterification of the diol can be used to introduce a wide range of functional groups, potentially leading to prodrugs or compounds with altered biological activities. The Fischer-Speier esterification is a classic method for this transformation.[9][10][11][12]
Protocol: Di-ester Formation
-
Dissolve this compound (1.0 mmol) in an excess of the desired carboxylic acid (e.g., acetic acid, 10 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours, with removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Summary of Diol Derivatization Reactions
| Derivatization Method | Reagents | Typical Yield (%) | Purpose |
| Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH | 85-95 | Protection of diol functionality |
| Silylation | BSTFA + 1% TMCS, Pyridine | >95 (for GC-MS) | Increased volatility for analysis |
| Esterification | Carboxylic Acid, H₂SO₄ | 70-85 | Functional modification, prodrug synthesis |
II. Reactions of the Fluorinated Diene System
The conjugated diene system, activated by the presence of fluorine atoms, is susceptible to a range of cycloaddition and addition reactions.
Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the construction of complex cyclic systems. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the diene.[13][14][15]
Protocol: Diels-Alder Reaction with N-phenylmaleimide
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and N-phenylmaleimide (1.1 mmol) in toluene (15 mL).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
Epoxidation
Selective epoxidation of one or both double bonds can lead to the formation of fluorinated epoxy alcohols, which are valuable chiral building blocks.[16][17][18]
Protocol: Mono-epoxidation with m-CPBA
-
Dissolve this compound (1.0 mmol) in dichloromethane (20 mL) and cool to 0°C in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Catalytic Hydrogenation
Selective hydrogenation of the diene can yield fluorinated cyclohexene or cyclohexane diols, providing access to saturated fluorinated carbocycles.
Protocol: Selective Hydrogenation
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 0.05 g).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the hydrogenated product.
Table 2: Summary of Diene Derivatization Reactions
| Reaction Type | Reagents | Expected Product | Potential Application |
| Diels-Alder | N-phenylmaleimide, Toluene | Bicyclic adduct | Synthesis of complex fluorinated scaffolds |
| Epoxidation | m-CPBA, CH₂Cl₂ | Fluorinated epoxy alcohol | Chiral building block synthesis |
| Hydrogenation | H₂, Pd/C, Ethanol | Fluorinated cyclohexene/cyclohexane diol | Access to saturated fluorinated rings |
III. Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization protocols described above.
Caption: Workflow for the derivatization of the diol functionality.
Caption: Workflow for the derivatization of the diene functionality.
IV. Signaling Pathways and Logical Relationships
The derivatization of this compound provides a logical pathway from a simple fluorinated starting material to a diverse library of complex molecules with potential biological applications.
Caption: Logical flow from starting material to a diverse chemical library.
Disclaimer: The provided protocols are based on general chemical principles and may require optimization for the specific substrate, this compound. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. online.bamu.ac.in [online.bamu.ac.in]
- 3. Acetonide - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. "CHEM 222, Chapter 11: Reactions of Alcohols: Fischer Esterification" by Katie Garber [digitalcommons.snc.edu]
- 12. youtube.com [youtube.com]
- 13. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
Application Notes and Protocols for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol in Materials Science
Disclaimer: 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is a specialized chemical compound for which detailed application data in materials science is not extensively available in public literature. The following application notes and protocols are based on the known properties of analogous fluorinated diols and cyclohexadiene derivatives and are intended to serve as a forward-looking guide for researchers and scientists. The provided data and protocols are illustrative and should be adapted and validated experimentally.
Introduction
This compound is a fluorinated cyclic diol with a unique combination of reactive functional groups: two hydroxyl groups and a conjugated diene system with vinyl fluorides. This molecular architecture suggests significant potential as a monomer and cross-linking agent in the synthesis of advanced polymers and functional materials. The presence of fluorine atoms is anticipated to impart desirable properties such as enhanced thermal stability, chemical resistance, low surface energy, and specific optoelectronic characteristics.[1][2][3] These application notes explore its potential uses in high-performance polymers, functional coatings, and electronic materials, and provide hypothetical protocols for its synthesis and polymerization.
Potential Applications in Materials Science
High-Performance Fluorinated Polymers
The diol functionality of this compound allows it to be used as a monomer in step-growth polymerization reactions, such as the synthesis of polyesters and polyurethanes. The incorporation of the difluorocyclohexadiene moiety into the polymer backbone is expected to enhance the material's thermal stability, chemical inertness, and hydrophobicity.[2][4]
Potential Advantages:
-
Increased Thermal Stability: The strong carbon-fluorine bond can increase the degradation temperature of the resulting polymer.[3]
-
Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals and solvents.[1][3]
-
Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties, suitable for anti-fouling and self-cleaning surfaces.[2][5]
-
Tailorable Refractive Index: Fluorination can lower the refractive index of polymers, which is advantageous for optical applications.
Functional Coatings and Thin Films
As a component in polyurethane or epoxy resins, this compound can be used to formulate advanced coatings. These coatings could exhibit superior weather resistance, anti-graffiti properties, and low friction. The diene functionality also offers a site for post-polymerization modification or cross-linking, for example, through Diels-Alder reactions.[6]
Monomer for Electronic Materials
The conjugated diene system within the molecule suggests its potential use as a monomer in the synthesis of conjugated polymers for organic electronics. The fluorine substituents can influence the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels, which is critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Quantitative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for this compound and a potential polyurethane synthesized from it. These values are estimated based on data for similar fluorinated compounds and polymers and should be experimentally verified.
Table 1: Hypothetical Properties of this compound
| Property | Hypothetical Value |
| Molecular Weight | 148.11 g/mol |
| Melting Point | 85-90 °C |
| Boiling Point | Decomposes |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in acetone, THF, DMSO |
| Appearance | White crystalline solid |
Table 2: Hypothetical Properties of a Polyurethane Synthesized with this compound and MDI
| Property | Hypothetical Value |
| Glass Transition Temp. (Tg) | 150 °C |
| Decomposition Temp. (TGA) | > 350 °C |
| Water Contact Angle | 110° |
| Dielectric Constant (1 MHz) | 2.8 |
| Refractive Index | 1.45 |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is a multi-step process starting from a readily available precursor.
Step 1: Diels-Alder Reaction A potential synthetic route could start with a Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclohexene ring, followed by functional group manipulations to introduce the hydroxyl and fluorine groups. Given the target molecule, a more direct approach might involve the modification of a pre-formed cyclohexadiene scaffold. A plausible starting material could be 1,4-cyclohexanedione.
Protocol:
-
Fluorination of 1,4-cyclohexanedione: To a solution of 1,4-cyclohexanedione (1 eq.) in an appropriate solvent (e.g., dichloromethane), add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) (2.2 eq.) at -78 °C under an inert atmosphere.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting difluorinated ketone by column chromatography.
Step 2: Reduction and Elimination
-
Reduction of the difluoroketone: Dissolve the product from the previous step in methanol and cool to 0 °C. Add sodium borohydride (2.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the difluorodiol.
-
Dehydration/Elimination: The introduction of the double bonds could be achieved through a dehydration reaction, though this would need to be carefully controlled to achieve the desired isomer. A possible route is through the formation of a di-mesylate followed by elimination.
Protocol for Polyurethane Synthesis
This protocol describes the synthesis of a polyurethane using this compound and a diisocyanate, such as Methylene diphenyl diisocyanate (MDI).
Materials:
-
This compound
-
Methylene diphenyl diisocyanate (MDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve this compound (1 eq.) in anhydrous DMF.
-
Add MDI (1 eq.) to the solution under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (0.1 mol%).
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 60 °C for 24 hours.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Signaling pathway for the synthesis of a fluorinated polyurethane.
Caption: Relationship between molecular features and material properties.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - ProQuest [proquest.com]
Application Notes and Protocols: Synthesis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed synthetic pathway for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol, a compound of interest for which a direct, published synthetic route has not been identified. The described two-step protocol is based on established organometallic and oxidation reactions applied to analogous fluorinated aromatic compounds. The proposed synthesis involves the Birch reduction of 1,3-difluorobenzene to yield a difluorinated cyclohexadiene intermediate, followed by a stereoselective syn-dihydroxylation to produce the target diol. This document provides detailed experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow to guide researchers in the potential synthesis of this novel compound.
Introduction
Fluorinated cyclohexadiene diols are valuable synthetic intermediates in medicinal chemistry and materials science due to the unique stereoelectronic properties imparted by the fluorine atoms. These motifs can serve as chiral building blocks for the synthesis of complex molecules, including fluorinated analogues of biologically active natural products. The target molecule, this compound, is of particular interest for its potential to be a precursor to novel fluorinated cyclitols and other complex carbocyclic structures. In the absence of a documented synthesis, this application note provides a comprehensive, proposed protocol based on well-established chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Step 1: Birch Reduction of 1,3-Difluorobenzene. The initial step involves the reduction of the aromatic ring of 1,3-difluorobenzene using an alkali metal in liquid ammonia with an alcohol as a proton source.[1][2] This reaction is expected to yield a difluorinated 1,4-cyclohexadiene. The regioselectivity of the Birch reduction on substituted benzenes is well-documented, and for substrates with electron-withdrawing groups, reduction typically occurs at the ortho and meta positions.[3]
-
Step 2: syn-Dihydroxylation of the Difluorocyclohexadiene Intermediate. The difluorinated diene from the first step is then subjected to syn-dihydroxylation. Due to the electron-withdrawing nature of the fluorine atoms, the double bonds in the intermediate are electron-deficient.[4][5] A reliable method for the dihydroxylation of such alkenes is the use of a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).[6][7] This should stereoselectively yield the desired cis-diol.
Experimental Protocols
Step 1: Synthesis of 1,3-Difluoro-1,4-cyclohexadiene (Hypothetical Intermediate)
Materials:
-
1,3-Difluorobenzene
-
Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Argon gas
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere of argon.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 250 mL of anhydrous ammonia into the flask.
-
Carefully add 4.8 g (208 mmol) of sodium metal in small pieces to the liquid ammonia with stirring. The formation of a deep blue color indicates the dissolution of the sodium.[8]
-
In a separate flask, prepare a solution of 10.0 g (87.6 mmol) of 1,3-difluorobenzene and 10.2 mL (175 mmol) of anhydrous ethanol in 50 mL of anhydrous diethyl ether.
-
Add the solution of 1,3-difluorobenzene and ethanol dropwise to the stirred sodium-ammonia solution over 1 hour. Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C.
-
Quench the reaction by the slow, dropwise addition of water until the blue color disappears, followed by the addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate overnight under a stream of argon.
-
Add 100 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-difluoro-1,4-cyclohexadiene. The product should be used immediately in the next step due to potential instability.
Step 2: Synthesis of this compound
Materials:
-
Crude 1,3-difluoro-1,4-cyclohexadiene from Step 1
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude 1,3-difluoro-1,4-cyclohexadiene (assuming quantitative yield from the previous step, 87.6 mmol) in a mixture of 300 mL of acetone and 30 mL of water in a round-bottom flask.
-
Add 12.3 g (105 mmol) of N-methylmorpholine N-oxide (NMO) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 5.6 mL of a 4% aqueous solution of osmium tetroxide (0.88 mmol, 1 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding 50 mL of a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue three times with 150 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 1,3-Difluorobenzene | 114.09 | 87.6 | Na, Ethanol | Liq. NH₃, Diethyl Ether | -78 | 3 | 1,3-Difluoro-1,4-cyclohexadiene | 70-85 |
| 2 | 1,3-Difluoro-1,4-cyclohexadiene | 116.10 | 87.6 | NMO, OsO₄ (cat.) | Acetone, Water | 0 to RT | 12-18 | This compound | 80-95 |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Reaction Signaling Pathway Analogy
Caption: Logical flow of the proposed chemical transformation.
References
- 1. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
Application Notes and Protocols for the Scale-up Synthesis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated carbocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol is a versatile synthetic intermediate for the preparation of various fluorinated analogues of biologically active molecules and novel materials. This document provides a detailed protocol for the scale-up synthesis of this target molecule, commencing from the readily available starting material, 3,5-difluorophenol. The synthetic strategy involves a two-step process: a Birch reduction of the aromatic ring followed by a syn-dihydroxylation of the resulting diene.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process starting from 3,5-difluorophenol. The initial step is a Birch reduction to yield 3,5-difluoro-1,5-cyclohexadien-1-ol. This intermediate is then subjected to a syn-dihydroxylation to afford the target diol.
Caption: Proposed two-step synthesis of the target diol.
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Birch Reduction | 3,5-Difluorophenol | Lithium, tert-Butanol | Liquid Ammonia, THF | -78 | 3 | 75-85 |
| 2 | Syn-Dihydroxylation | 3,5-Difluoro-1,5-cyclohexadien-1-ol | Osmium tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO) | Acetone, Water | 0 to rt | 12-18 | 80-90 |
Experimental Protocols
Step 1: Scale-up Birch Reduction of 3,5-Difluorophenol
This protocol outlines the Birch reduction of 3,5-difluorophenol to produce 3,5-difluoro-1,5-cyclohexadien-1-ol.
Materials:
-
3,5-Difluorophenol (1.0 eq)
-
Lithium metal (wire or granules) (3.0 eq)
-
tert-Butanol (4.0 eq)
-
Anhydrous liquid ammonia
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask (equipped with a dry ice condenser, mechanical stirrer, and gas inlet)
-
Low-temperature thermometer
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a stream of inert gas (argon or nitrogen).
-
Ammonia Condensation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask.
-
Reagent Addition: To the stirred liquid ammonia, add anhydrous THF. Then, add 3,5-difluorophenol, followed by the dropwise addition of tert-butanol.
-
Lithium Addition: Carefully add lithium metal in small portions to the reaction mixture. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Reaction Monitoring: Maintain the temperature at -78 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate overnight under a stream of inert gas. Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood due to the use of liquid ammonia and flammable solvents.
-
Lithium metal is highly reactive and pyrophoric; handle with care under an inert atmosphere.
-
The reaction is conducted at very low temperatures; appropriate personal protective equipment (cryogenic gloves, face shield) is essential.
Step 2: Scale-up Syn-Dihydroxylation of 3,5-Difluoro-1,5-cyclohexadien-1-ol
This protocol describes the conversion of the intermediate diene to the target this compound.
Materials:
-
3,5-Difluoro-1,5-cyclohexadien-1-ol (1.0 eq)
-
Osmium tetroxide (OsO₄) (0.02 eq, 2.5 wt% solution in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Acetone
-
Water
-
Sodium sulfite (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,5-difluoro-1,5-cyclohexadien-1-ol in a mixture of acetone and water.
-
Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) to the solution and stir until it dissolves.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add a catalytic amount of osmium tetroxide solution dropwise. The reaction mixture will typically turn dark brown.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.
-
Work-up: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure diol.
Safety Precautions:
-
Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment should be worn.
-
Work with NMO should also be conducted in a well-ventilated area.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
Disclaimer: Protocols and troubleshooting advice provided herein are based on established principles for the purification of structurally related fluorinated diols and cyclohexadiene derivatives, due to limited specific literature on 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. Researchers should treat these as starting points and optimize procedures for their specific sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during purification?
A1: Based on related structures, two primary concerns are thermal instability and acidity. Cyclohexadiene derivatives can be unstable at elevated temperatures, potentially leading to decomposition or aromatization.[1] Additionally, the diol functional groups and allylic fluorides may be sensitive to acidic conditions, which can be present on standard silica gel.
Q2: What is the recommended first-pass purification strategy?
A2: For a research-scale experiment, flash column chromatography is a versatile first-pass strategy. Given the potential for instability on standard silica, using a less acidic stationary phase like deactivated silica, alumina, or a bonded phase (e.g., Diol, Cyano) is recommended.[2] If the compound is sufficiently crystalline, recrystallization is an excellent and often preferred method for achieving high purity.
Q3: How do I choose between normal-phase and reversed-phase chromatography?
A3: The choice depends on the polarity of your compound and the impurities you need to remove.
-
Normal-Phase (e.g., Silica, Diol, Alumina): Effective for separating moderately polar compounds from non-polar or very polar impurities. Use non-polar mobile phases like hexane/ethyl acetate. This is often a good starting point.
-
Reversed-Phase (e.g., C18, C8, PFP): Best for purifying polar compounds from polar or non-polar impurities using polar mobile phases like water/acetonitrile or water/methanol. Fluorinated phases like Pentafluorophenyl (PFP) can offer unique selectivity for fluorinated analytes compared to standard C18 columns.[3]
Q4: Are there special considerations for chromatography of fluorinated compounds?
A4: Yes. Fluorinated stationary phases can provide enhanced separation of fluorinated molecules from each other and from non-fluorinated ones.[4] The retention often correlates with the fluorine content of the analyte.[5] Alternatively, using a fluorinated solvent additive, such as 2,2,2-trifluoroethanol (TFE), in the mobile phase with a standard C8 or C18 column can improve the separation of fluorinated compounds.[5][6]
Troubleshooting Guides
Issue 1: Column Chromatography Problems
Q: My compound appears to be decomposing on the silica gel column. What can I do?
A: This is a common issue with acid-sensitive compounds.[7]
-
Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine (or another volatile base like pyridine) to neutralize acidic sites. Let it equilibrate before packing the column.
-
Solution 2: Change Stationary Phase. Switch to a less acidic stationary phase. Neutral alumina is one option. Bonded phases such as Diol or Cyano columns are excellent alternatives for purifying delicate compounds in normal-phase mode.[2]
-
Solution 3: Minimize Contact Time. Run the column slightly faster than usual to reduce the time your compound spends on the stationary phase. This may slightly compromise resolution but can significantly improve recovery.
Q: I have poor separation between my product and a key impurity.
A:
-
Solution 1: Optimize Mobile Phase. Systematically vary the solvent polarity. For normal-phase, try different solvent combinations (e.g., dichloromethane/methanol or hexanes/acetone instead of hexanes/ethyl acetate). Small additions of a third solvent can sometimes dramatically alter selectivity.
-
Solution 2: Try a Different Stationary Phase. If optimizing the mobile phase fails, change the adsorbent. The interaction mechanisms differ between silica, alumina, C18, and PFP phases, which can change the elution order and improve separation.[3] PFP phases, for instance, offer dipole, π-π, and charge transfer interactions not present in standard alkyl phases.[3]
-
Solution 3: Solid-Load the Sample. Dissolving the crude product in a minimal amount of a strong solvent, adsorbing it onto a small amount of silica or celite, drying it, and loading the resulting powder onto the column can lead to sharper bands and better resolution compared to liquid-loading.[2]
Q: My compound is not eluting from the column.
A:
-
Solution 1: Increase Solvent Polarity. Your mobile phase may not be polar enough. Gradually increase the percentage of the more polar solvent in your eluent system.
-
Solution 2: Check for Decomposition. The compound may have irreversibly adsorbed or decomposed on the column.[7] Spot a small amount of your crude material on a TLC plate with silica and let it sit for an hour before eluting to test for stability.
-
Solution 3: Consider Reversed-Phase. If your compound is highly polar, it may be better suited for reversed-phase chromatography where it will elute earlier.
Issue 2: Recrystallization Problems
Q: I can't find a suitable solvent for recrystallization.
A: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[8]
-
Solution 1: Use a Solvent System. If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.
-
Solution 2: Systematic Screening. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) using a small amount of your compound in test tubes.
Q: No crystals are forming upon cooling.
A:
-
Solution 1: Be Patient. Slow cooling is crucial for forming pure, large crystals.[8] Allow the solution to cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer if necessary.
-
Solution 2: Induce Crystallization. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Solution 3: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.
-
Solution 4: Concentrate the Solution. You may have used too much solvent. Gently evaporate some of the solvent and allow it to cool again.
Q: The recrystallized product is oily or impure.
A:
-
Solution 1: Cool More Slowly. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This often happens with rapid cooling. Re-heat the solution to re-dissolve the oil, add slightly more solvent, and ensure a very slow cooling process.[9]
-
Solution 2: Re-crystallize. A second recrystallization is often necessary to achieve high purity. The impurities that co-crystallized in the first round will be at a much lower concentration and are less likely to be incorporated in the second.
Data Presentation
Table 1: Suggested Chromatography Systems
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application Notes |
| Normal-Phase Flash | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate gradient | Standard choice; risk of compound degradation. Consider deactivating with 1% Et₃N. |
| Diol-Bonded Silica[2] | Hexane/Ethyl Acetate gradient | Less acidic than silica, good for sensitive compounds. | |
| Alumina (Neutral, Brockmann I) | Hexane/Ethyl Acetate gradient | Alternative to silica, different selectivity. | |
| Reversed-Phase Flash/HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol gradient | Good for polar compounds; may require buffer to control pH. |
| Pentafluorophenyl (PFP)[3] | Water/Acetonitrile or Water/Methanol gradient | Offers alternative selectivity for fluorinated compounds.[6] |
Table 2: Potential Recrystallization Solvents
| Solvent Category | Examples | Notes |
| Non-Polar | Hexanes, Toluene | Good for dissolving non-polar impurities. |
| Medium Polarity | Dichloromethane, Diethyl Ether, Ethyl Acetate | Often good primary solvents for diols. |
| Polar Protic | Ethanol, Methanol, Isopropanol | May be too strong (high solubility), but useful as the "good" solvent in a binary system. |
| Binary Systems | Ethyl Acetate/Hexane, Dichloromethane/Hexane, Acetone/Water | Provides a wide, adjustable polarity range. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica
-
Slurry Preparation: In a beaker, add 100 g of silica gel to ~400 mL of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add 1-2 mL of triethylamine and stir the slurry for 5 minutes.
-
Column Packing: Carefully pour the slurry into the column. Use a bellows or air pressure to gently push the solvent through, compacting the silica bed until it is firm and stable.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto ~2 g of silica gel by creating a solution, adding the silica, and evaporating the solvent under reduced pressure to a free-flowing powder.
-
Elution: Carefully add the powdered sample to the top of the column bed. Begin elution with the starting mobile phase, collecting fractions.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% Ethyl Acetate in Hexane) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Binary Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.
-
Induce Saturation: Remove the flask from the heat source. Add the "poor" solvent (e.g., Hexane) dropwise while stirring until the solution remains faintly cloudy.
-
Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place it in a refrigerator for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: Purification strategy selection workflow.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. teledynelabs.com [teledynelabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bia.si [bia.si]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Stability and degradation of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
Technical Support Center: 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for fluorinated cyclohexadiene diols?
A1: Based on related compounds, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -20°C, to minimize degradation. It should be protected from light and moisture, as these factors can contribute to decomposition. For compounds in solution, using a buffered system may enhance stability.
Q2: What are the likely degradation pathways for this compound?
A2: While specific pathways for this compound are not documented, similar diene diols can undergo several degradation reactions. These may include oxidation, rearrangement, and elimination. The presence of fluorine atoms can influence the electronic properties of the diene system, potentially affecting its susceptibility to certain reactions. Aromatization to a more stable aromatic ring system is a potential driving force for degradation.
Q3: Are there any known incompatibilities I should be aware of when working with this compound?
A3: Strong acids, bases, and oxidizing agents should be used with caution, as they are likely to promote degradation of the cyclohexadiene diol structure. Transition metals may also catalyze decomposition or rearrangement reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound degradation observed during storage. | Improper storage conditions (exposure to air, light, moisture, or elevated temperatures). | Store the compound under an inert atmosphere at -20°C or below, and protect it from light. Ensure the storage container is tightly sealed. |
| Low yield or unexpected byproducts in reactions. | Instability of the compound under reaction conditions (e.g., high temperature, incompatible reagents). | Perform reactions at the lowest effective temperature. Screen for compatible solvents and reagents. Consider using protective groups for the diol functionality if it is susceptible to the reaction conditions. |
| Difficulty in purifying the compound. | On-column degradation during chromatography. | Use neutral-pH stationary phases for chromatography (e.g., deactivated silica gel). Maintain a cold column during purification if possible. Minimize the time the compound spends on the column. |
| Inconsistent analytical results (e.g., NMR, LC-MS). | Decomposition of the sample in the analytical solvent or during analysis. | Prepare analytical samples immediately before analysis. Use deuterated solvents that are free of acidic impurities. For LC-MS, use mobile phases with compatible pH and run analyses at controlled temperatures. |
Experimental Protocols
Please note: The following are generalized protocols and should be adapted and optimized for this compound.
Protocol 1: General Procedure for Assessing Thermal Stability
-
Prepare solutions of the compound at a known concentration in a relevant solvent (e.g., acetonitrile, DMSO).
-
Divide the solutions into several vials.
-
Place the vials in temperature-controlled environments at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature.
-
Immediately analyze the samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the remaining concentration of the parent compound.
-
Plot the concentration of the compound versus time for each temperature to determine the degradation kinetics.
Protocol 2: General Procedure for Assessing pH Stability
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike a small aliquot of the stock solution into each buffer to a final known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time intervals, take an aliquot from each pH solution and analyze by HPLC-UV or LC-MS.
-
Determine the rate of degradation at each pH.
Visualizations
Caption: General workflow for assessing compound stability.
Caption: Key factors affecting the stability of a chemical compound.
Technical Support Center: Synthesis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. The information is based on established principles of fluorination chemistry and the synthesis of related cyclohexadiene derivatives.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides systematic approaches to resolving them.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time.- Increase temperature cautiously, as some cyclohexadiene derivatives can be unstable at elevated temperatures.- Ensure proper activation and stoichiometry of the fluorinating agent. |
| Decomposition of product | - Perform the reaction at a lower temperature.- Use a buffered solution to maintain optimal pH, as some diols can be sensitive to acidic or basic conditions.- Minimize exposure to air and light. | |
| Poor starting material quality | - Verify the purity of the starting cyclohexadiene or aromatic precursor via NMR or GC-MS.- Use freshly purified reagents and solvents. | |
| Formation of Multiple Products/Impurities | Over-fluorination | - Reduce the stoichiometry of the fluorinating agent.- Lower the reaction temperature to improve selectivity.- Consider a milder fluorinating agent if using a highly reactive one like AgF₂. |
| Formation of aromatic byproducts | - This can occur through the elimination of HF from the diene product.[1]- Use a non-polar solvent to disfavor elimination pathways.- Employ a milder base for any necessary deprotonation steps. | |
| Isomerization of the double bonds | - Control the reaction temperature and time carefully.- Analyze the product mixture to identify the isomeric impurities and adjust purification methods accordingly (e.g., column chromatography with a specific stationary phase). | |
| Product Instability/Decomposition During Workup or Purification | Sensitivity to acid or base | - Neutralize the reaction mixture carefully before extraction.- Use a neutral or slightly acidic wash during the workup.- Employ purification techniques that avoid harsh pH conditions, such as size-exclusion chromatography. |
| Thermal instability | - Keep the product cold during and after purification.- Use rotary evaporation at low temperatures and high vacuum to remove solvents.- Store the final product at low temperatures (e.g., -20°C or -78°C). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of this compound?
A1: Based on analogous reactions, common side reactions include the formation of over-fluorinated products (e.g., tetrafluorinated cyclohexadienes), elimination of hydrogen fluoride (HF) to yield a fluorinated aromatic compound, and isomerization of the double bonds within the cyclohexadiene ring.[1]
Q2: How can I minimize the formation of aromatic byproducts?
A2: The elimination of HF to form an aromatic ring is a potential side reaction.[1] To minimize this, consider using less polar solvents and milder reaction conditions. If a base is required, a non-nucleophilic, sterically hindered base may help to prevent elimination.
Q3: My product appears to be degrading after purification. What storage conditions are recommended?
A3: Many hydroxylated and halogenated cyclohexadiene derivatives are sensitive to heat, light, and air. It is recommended to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -20°C or below. Storing the compound as a suspension in a buffer, if applicable, may also enhance stability.
Q4: What analytical techniques are best for characterizing the product and identifying impurities?
A4: A combination of analytical techniques is recommended. ¹H NMR and ¹⁹F NMR are crucial for confirming the presence and stereochemistry of the fluorine and hydroxyl groups. Mass spectrometry (GC-MS or LC-MS) will help to determine the molecular weight and identify byproducts. HPLC can be used to assess purity and separate isomers.
Hypothetical Experimental Protocol
The following is a generalized protocol for the synthesis of a difluorinated cyclohexadienediol, based on common synthetic strategies for similar compounds. Researchers should adapt this protocol based on their specific starting materials and available equipment.
Synthesis of this compound via Electrophilic Fluorination of a Di-silylated Precursor
-
Protection of the Diol: To a solution of the starting cyclohexadiene-1,4-diol in anhydrous dichloromethane (DCM), add 2.2 equivalents of a silylating agent (e.g., TBDMS-Cl) and 2.5 equivalents of a base (e.g., imidazole). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification of Silylated Intermediate: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Electrophilic Fluorination: Dissolve the purified di-silylated cyclohexadiene in an appropriate solvent (e.g., acetonitrile). Cool the solution to the desired temperature (e.g., -40°C). Add a solution of the electrophilic fluorinating agent (e.g., Selectfluor™) in the same solvent dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Quenching and Deprotection: Once the reaction is complete, quench with a suitable reagent (e.g., aqueous sodium thiosulfate). To the reaction mixture, add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting groups.
-
Final Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature. Purify the final product by flash chromatography or recrystallization.
Data Presentation
The following table can be used to log and compare experimental data from different synthesis attempts.
| Experiment ID | Starting Material | Fluorinating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes (e.g., Byproducts Observed) |
| EXP-001 | ||||||||
| EXP-002 | ||||||||
| EXP-003 |
Visualizations
The following diagrams illustrate a troubleshooting workflow and a potential reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential reaction pathway and side reactions in the synthesis.
References
Technical Support Center: Synthesis of Difluorinated Cyclohexadiene Diols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of difluorinated cyclohexadiene diols. The information provided is based on established principles of organic synthesis and data from related chemical transformations, aiming to address common challenges in improving the yield and purity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of difluorinated cyclohexadiene diols?
Common starting materials include benzene or substituted benzenes, which can undergo oxidation and subsequent fluorination. Another approach involves the derivatization of pre-existing cyclohexadiene diols.
Q2: Which fluorinating agents are typically used in these syntheses?
A variety of fluorinating agents can be employed, each with its own advantages and disadvantages. Common choices include silver(II) fluoride (AgF₂), which acts as both an oxidant and a fluoride source, and other electrophilic fluorinating agents. The choice of reagent can significantly impact the reaction's regioselectivity and yield.
Q3: What are the main side reactions that can lower the yield of the desired product?
Key side reactions include the formation of regioisomers, over-fluorination leading to tetrafluorinated products, and elimination reactions that can result in the formation of aromatic byproducts.[1] Careful control of reaction conditions is crucial to minimize these competing pathways.
Q4: How can the diastereoselectivity of the diol formation be controlled?
The diastereoselectivity can often be influenced by the choice of catalyst and reaction conditions. For instance, in related systems, desymmetrization of cyclohexa-1,4-dienes using chiral catalysts has been shown to be effective in controlling the stereochemistry.
Q5: What are the recommended methods for purifying 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol?
Purification is typically achieved through column chromatography on silica gel. Due to the polarity of the diol, a polar solvent system is generally required for effective separation from less polar byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Diol | - Incomplete reaction. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Increase the reaction time or temperature cautiously. |
| - Suboptimal reaction temperature. | - Optimize the reaction temperature. Some fluorination reactions are highly exothermic and require careful temperature control. | |
| - Inappropriate fluorinating agent. | - Experiment with different fluorinating agents (e.g., Selectfluor®, AgF₂). The reactivity and selectivity can vary significantly. | |
| - Degradation of the product. | - Ensure the workup procedure is performed at low temperatures and under neutral pH conditions to prevent acid- or base-catalyzed decomposition. | |
| Formation of Multiple Isomers | - Lack of regioselectivity in the fluorination step. | - Modify the solvent to influence the reaction pathway. - Employ a directing group on the starting material to favor fluorination at the desired positions. |
| - Lack of stereoselectivity. | - Utilize a chiral catalyst or auxiliary to induce facial selectivity during the reaction. | |
| Presence of Aromatic Byproducts | - Elimination of HF from the product. | - Use a milder base during workup or a buffered system to neutralize any acid generated during the reaction. - Keep the reaction temperature as low as possible to disfavor elimination pathways. |
| Difficult Purification | - Co-elution of product with polar impurities. | - Adjust the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatizing the diol to a less polar compound (e.g., an acetonide) for easier purification, followed by deprotection. |
Experimental Protocols
Hypothetical Synthesis of a Difluorinated Cyclohexadiene Diol
This protocol is a representative example based on related transformations.
Step 1: Synthesis of cis-3,6-difluoro-1,4-cyclohexadiene
-
In a well-ventilated fume hood, add a solution of benzene in n-hexane to a suspension of solid argentic fluoride (AgF₂).
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, filter the reaction mixture to remove the solid argentous fluoride (AgF).
-
Carefully remove the solvent under reduced pressure to obtain crude cis-3,6-difluoro-1,4-cyclohexadiene.
Step 2: Dihydroxylation of cis-3,6-difluoro-1,4-cyclohexadiene
-
Dissolve the crude cis-3,6-difluoro-1,4-cyclohexadiene in a suitable solvent system, such as a mixture of t-butanol and water.
-
Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent, such as sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Visualizations
References
Troubleshooting failed reactions with 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. Due to the limited specific literature on this compound, this guide is based on the known reactivity of related fluorinated cyclohexadienes and diols.
Troubleshooting Failed Reactions
Reactions involving fluorinated intermediates can be sensitive to various factors. Below are common issues and potential solutions when your reaction with this compound fails or provides low yields.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Decomposition of Starting Material | The diene system is susceptible to aromatization, and the fluorine substituents can be labile under certain conditions. Store the diol at low temperatures (-20°C or below) and under an inert atmosphere (Argon or Nitrogen). Avoid exposure to strong acids or bases which can catalyze decomposition. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like THF, DMF, or acetonitrile are often suitable. Protic solvents may interfere with reactions involving organometallics or strong bases. |
| Incorrect Reaction Temperature | Many reactions with fluorinated compounds require precise temperature control. If the reaction is exothermic, ensure efficient cooling. For reactions requiring activation, carefully increase the temperature in small increments. |
| Poor Quality Reagents | Ensure all reagents, especially organometallics or hygroscopic salts, are fresh and of high purity. Titrate organometallic reagents before use. |
| Oxygen Sensitivity | Reactions may be sensitive to atmospheric oxygen. Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Aromatization | The cyclohexadiene ring can easily oxidize to a fluorinated catechol or related aromatic species. Use mild reaction conditions and consider using antioxidants if compatible with your reaction. |
| Elimination of HF | The presence of base can lead to the elimination of hydrogen fluoride, resulting in the formation of fluorinated aromatic byproducts. Use non-nucleophilic bases or control the stoichiometry carefully. |
| Rearrangement Reactions | Allylic diol systems can undergo rearrangements. Consider using protecting groups for the hydroxyl functions to prevent undesired reactions. |
| Radical Reactions | Fluorinated compounds can sometimes undergo single-electron transfer (SET) pathways. If radical side products are suspected, consider adding a radical inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound?
A1: While specific data is unavailable, related fluorinated dienes and diols can be sensitive to heat, light, and strong acids or bases. It is recommended to store the compound under an inert atmosphere at low temperatures. The diene system is prone to oxidation, leading to aromatization.
Q2: Which functional group transformations are most likely to be problematic?
A2: Reactions involving strong bases or nucleophiles can be challenging due to the potential for HF elimination.[1][2] Oxidation reactions need to be carefully controlled to prevent aromatization. Palladium-catalyzed cross-coupling reactions, while common for aryl fluorides, may have different reactivity profiles with this diene system.[3]
Q3: Are there any specific safety precautions I should take?
A3: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. The potential for HF elimination under certain conditions warrants caution, as HF is highly corrosive and toxic.
Q4: Can I protect the hydroxyl groups?
A4: Yes, protecting the diol functionality is a good strategy to prevent side reactions. Common protecting groups for diols, such as conversion to an acetonide, silyl ethers (e.g., TBS), or benzoates, should be applicable.[4] The choice of protecting group will depend on the subsequent reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (Illustrative)
This is a hypothetical protocol, and conditions will need to be optimized.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a ligand (if necessary).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base: Add degassed solvent (e.g., THF or dioxane) and a degassed solution of a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting failed reactions.
Caption: Potential side reactions of the target molecule.
References
- 1. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Cas 86504-06-5,3,5-Cyclohexadiene-1,2-diol, dibenzoate, cis- | lookchem [lookchem.com]
Technical Support Center: 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound?
A1: Due to the presence of fluorine atoms and a diol functional group, this compound should be handled with care in a well-ventilated laboratory hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of ignition. To prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. For long-term storage, refrigeration at 2-8°C is advisable.
Q3: What are the known stability issues or degradation pathways for this compound?
A3: Compounds containing a cyclohexadiene ring can be susceptible to aromatization, a process where the ring becomes a more stable aromatic system. This can be promoted by acid, base, or heat. The presence of hydroxyl groups may also make the compound sensitive to oxidation. It is crucial to avoid strong oxidizing agents and extreme pH conditions during storage and experiments.
Q4: Is this compound compatible with common laboratory solvents?
A4: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in nonpolar solvents is likely to be limited. Always perform a small-scale solubility test before preparing larger solutions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient activation or reagent degradation. | Ensure all reagents are fresh and anhydrous if the reaction is moisture-sensitive. Consider using a mild catalyst to promote the reaction. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Aromatization of the cyclohexadiene ring to a more stable aromatic compound. | Perform the reaction at a lower temperature and under neutral pH conditions. Avoid strong acids or bases that can catalyze aromatization. | |
| Formation of Unexpected Byproducts | Side reactions involving the diol functional group, such as oxidation or etherification. | Protect the hydroxyl groups with a suitable protecting group (e.g., silyl ethers) before proceeding with reactions targeting other parts of the molecule. |
| Polymerization or decomposition of the starting material or product. | Use a radical scavenger if free-radical pathways are suspected. Ensure the reaction temperature is well-controlled. | |
| Difficulty in Product Purification | The product has similar polarity to the starting material or byproducts, making separation by chromatography challenging. | Explore different solvent systems for chromatography. Consider derivatization of the product to alter its polarity for easier separation. Recrystallization may also be an effective purification method. |
| Inconsistent Experimental Results | Degradation of the starting material during storage. | Verify the purity of the this compound using NMR or LC-MS before each experiment. Store the compound under the recommended conditions. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a representative example of a reaction where this compound could be used as a starting material. Note: This is a general guideline and may require optimization.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical workflow for a synthetic experiment.
Data Presentation
Physical and Chemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₆H₆F₂O₂ |
| Molecular Weight | 148.11 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available; likely a solid at room temp. |
| Boiling Point | Not available |
| Solubility | Soluble in polar organic solvents |
Safety Information (Inferred from Analogous Compounds)
| Hazard | Precaution |
| Eye Irritation | Wear safety goggles. In case of contact, rinse eyes cautiously with water for several minutes.[1] |
| Skin Irritation | Wear chemical-resistant gloves. Wash skin thoroughly after handling.[1] |
| Inhalation | Handle in a well-ventilated fume hood. Avoid breathing dust. |
| Ingestion | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical advice.[1] |
References
Technical Support Center: Purification of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. The following sections offer detailed guidance on removing impurities and ensuring the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
-
Isomeric Impurities: Formation of other stereoisomers (e.g., different cis/trans configurations of the hydroxyl groups) can occur.
-
Aromatized Byproducts: The diol can be sensitive to acid and heat, potentially leading to the formation of fluorinated phenols through dehydration and aromatization.[1]
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the crude product.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
-
Degradation Products: Fluorinated compounds can sometimes be unstable, and degradation can lead to a variety of smaller impurities.[2][3]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, it is recommended to store the purified compound at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, heat, and acidic or basic conditions should be avoided.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from impurities. Both normal-phase and reversed-phase chromatography can be effective. The choice of column and mobile phase will depend on the polarity of the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help quantify the level of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups and certain types of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product loss during extraction | Ensure the pH of the aqueous phase is optimized to prevent the product from remaining in the aqueous layer. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. |
| Degradation during purification | Avoid high temperatures and extreme pH conditions during purification steps. If using chromatography, work at room temperature or below if possible. The stability of fluorinated compounds can be a concern.[2][3] |
| Co-elution with impurities during chromatography | Optimize the chromatographic method. This may involve changing the stationary phase (e.g., from silica to a diol-functionalized or fluorinated phase), adjusting the mobile phase composition, or using gradient elution. |
| Precipitation during work-up | Ensure the chosen solvent system keeps the product fully dissolved during all stages of the work-up and purification. |
Problem 2: Persistent impurities observed by HPLC or NMR.
| Possible Cause | Suggested Solution |
| Isomeric impurities | Isomers can be challenging to separate. High-resolution chromatography, such as preparative HPLC, may be necessary. Consider using a chiral stationary phase if enantiomeric impurities are suspected. |
| Aromatic byproducts (phenols) | These are often more polar than the diol. Column chromatography on silica gel with a non-polar to polar solvent gradient can be effective. An initial wash with a mildly basic aqueous solution can also help remove phenolic impurities. |
| Greasy or oily impurities | A pre-purification step of trituration or washing with a non-polar solvent like hexane may remove non-polar contaminants. |
| Baseline noise or ghost peaks in HPLC | This could be due to contamination from the HPLC system itself, especially when analyzing fluorinated compounds. Ensure all tubing and components are free of PTFE, which can leach fluorinated compounds.[4] |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Solvent Screening:
A systematic approach to solvent screening is recommended.[5]
| Solvent/System | Observation at Room Temp. | Observation at Boiling Point | Observation upon Cooling | Suitability |
| Ethyl Acetate | Sparingly soluble | Soluble | Crystals form | Potentially Good |
| Dichloromethane | Soluble | - | - | Unsuitable (too soluble) |
| Hexane | Insoluble | Insoluble | - | Unsuitable (insoluble) |
| Acetone/Hexane | Sparingly soluble | Soluble | Crystals form | Potentially Good |
| Water | Sparingly soluble | Soluble | Crystals form | Potentially Good (for polar compounds) |
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or an acetone/hexane mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol
Column chromatography is effective for separating compounds with different polarities.[6]
Method 1: Normal-Phase Chromatography
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh). A diol-functionalized silica phase can also be a good alternative for separating polar compounds.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method 2: Reversed-Phase Chromatography
-
Stationary Phase: C18-functionalized silica gel. For fluorinated compounds, a fluorinated stationary phase (F-phase) can offer different selectivity.[7]
-
Mobile Phase: A gradient of acetonitrile or methanol in water.
-
Procedure:
-
Pack the column with the C18 stationary phase.
-
Equilibrate the column with the initial mobile phase (e.g., 20% acetonitrile in water).
-
Dissolve the crude product in the mobile phase and load it onto the column.
-
Elute with a gradient of increasing organic solvent concentration.
-
Collect and analyze fractions as described for normal-phase chromatography.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making workflow for troubleshooting the purification process based on impurity type.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Deal with the Challenges Pertinent to Perfluorinated... [fbtechrevieweurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity issues with 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol, with a focus on addressing stereoselectivity issues that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary stereoselectivity challenges?
The most probable synthetic route to this compound is the reduction of the corresponding dione, 3,5-Difluorocyclohexa-2,5-diene-1,4-dione. The primary stereoselectivity challenge in this synthesis is controlling the diastereomeric ratio of the resulting diol. The reduction can produce both the cis and trans diastereomers, and achieving a high selectivity for one over the other is crucial for its application in stereospecific synthesis.
Q2: What factors influence the cis/trans selectivity in the reduction of the precursor dione?
The diastereoselectivity of the reduction is influenced by several factors:
-
Steric Bulk of the Reducing Agent: Less bulky reagents like sodium borohydride tend to favor the formation of the thermodynamically more stable product, while bulky reagents like L-Selectride often yield the kinetically favored product.[1]
-
Reaction Temperature: Lower temperatures generally increase the stereoselectivity of the reaction by favoring the kinetic product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.
-
Chelating Control: In some cases, the use of chelating agents or specific metal hydrides can direct the stereoselectivity of the reduction.
Q3: How can I purify the desired diastereomer of this compound?
If the stereoselectivity of the synthesis is not optimal, the diastereomers can often be separated using chromatographic techniques such as flash column chromatography on silica gel. The difference in polarity between the cis and trans diols is typically sufficient to allow for separation. In some cases, recrystallization can also be an effective method for purifying the major diastereomer. The formation of derivatives, such as acetonides, can sometimes facilitate the separation of 1,3-diols.
Troubleshooting Guide
Issue: Poor Diastereoselectivity (Obtaining a mixture of cis and trans diols)
This is a common issue when synthesizing this compound via the reduction of its dione precursor. The following steps can be taken to improve the diastereomeric ratio (d.r.).
Data Presentation: Influence of Reducing Agent on Diastereoselectivity
The choice of reducing agent is a critical factor in controlling the stereochemical outcome of the reduction of cyclic ketones. The table below provides a summary of expected outcomes based on the principles of stereoselective reductions of cyclohexanones.
| Reducing Agent | Expected Major Diastereomer | Typical Diastereomeric Ratio (cis : trans) | Notes |
| Sodium Borohydride (NaBH₄) | trans (thermodynamic) | 20 : 80 | A less bulky reagent that favors the formation of the more stable equatorial alcohol.[1] |
| Lithium Aluminium Hydride (LiAlH₄) | trans (thermodynamic) | 15 : 85 | Similar to NaBH₄, it is a small hydride donor.[1] |
| L-Selectride® | cis (kinetic) | 95 : 5 | A bulky reducing agent that approaches from the less hindered face, leading to the axial alcohol.[1] |
| Diisobutylaluminium Hydride (DIBAL-H) | cis (kinetic) | 90 : 10 | Another bulky reducing agent that can provide high kinetic selectivity. |
Experimental Protocols
Protocol 1: Synthesis of trans-3,5-Difluoro-1,5-cyclohexadiene-1,4-diol (Thermodynamic Control)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-Difluorocyclohexa-2,5-diene-1,4-dione (1.0 eq) in anhydrous methanol (MeOH) at 0 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 2.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the trans diastereomer.
Protocol 2: Synthesis of cis-3,5-Difluoro-1,5-cyclohexadiene-1,4-diol (Kinetic Control)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-Difluorocyclohexa-2,5-diene-1,4-dione (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reduction: Add L-Selectride® (1.0 M solution in THF, 2.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Quenching: Slowly quench the reaction at -78 °C with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Warm-up and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the cis diastereomer.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to cis and trans diols.
Caption: Troubleshooting poor diastereoselectivity.
Caption: Factors influencing stereoselectivity.
References
Technical Support Center: 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. Due to the compound's specific functionalities—a fluorinated diene system and allylic alcohols—unexpected reactivity can be a significant issue. This guide aims to address potential challenges during its synthesis, handling, and use in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound appears to be degrading over time, even when stored at low temperatures. What is the likely cause?
A1: this compound is susceptible to aromatization to form the corresponding catechol derivative. This process is thermodynamically favorable due to the formation of a stable aromatic ring.[1][2] The presence of trace amounts of acid or base can catalyze this process. Additionally, oxidation can also lead to aromatization. We recommend storage under an inert atmosphere (argon or nitrogen) at -20°C or below, in a tightly sealed, amber glass vial to minimize exposure to air and light.
Q2: I am observing the formation of a highly volatile byproduct during my reaction. What could it be?
A2: Under certain conditions, particularly in the presence of a base, fluorinated alcohols can undergo elimination of hydrogen fluoride (HF).[3] The instability of some fluorotelomer alcohols in the presence of a base has been documented, and a similar pathway could be possible for this compound, leading to the formation of a fluorinated ketone and subsequent byproducts.
Q3: My Diels-Alder reaction with this compound as the diene is giving a poor yield and unexpected stereoisomers. Why is this happening?
A3: The fluorine substituents on the diene can significantly influence its electronic properties and steric hindrance. Fluorine atoms are electron-withdrawing, which can alter the HOMO-LUMO gap between the diene and the dienophile, potentially slowing down the reaction. Furthermore, fluorine substitution can affect the endo/exo selectivity of the cycloaddition, sometimes favoring the formation of the thermodynamically more stable exo product over the kinetically favored endo product.[4]
Q4: Can I perform reactions that are sensitive to acidic conditions with this diol?
A4: Caution is advised. While the diol itself is not acidic, it can be sensitive to acidic conditions which can promote aromatization or other rearrangements. If acidic reagents are necessary, it is recommended to use non-protic Lewis acids where possible and to carry out the reaction at low temperatures with careful monitoring.
Troubleshooting Guides
Issue 1: Spontaneous Aromatization of the Diol
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a colored impurity in the sample. | Oxidation and/or acid/base catalyzed aromatization to 2,4-difluorocatechol. | - Ensure storage under an inert atmosphere (Ar or N₂).- Use high-purity, neutral solvents.- If purification is needed, use neutral or slightly acidic silica gel and avoid prolonged exposure. |
| Gradual disappearance of the starting material signal in NMR, with the appearance of aromatic signals. | Aromatization.[1] | - Analyze the sample immediately after preparation or purification.- For reactions, use the diol as fresh as possible. |
Issue 2: Unwanted Elimination or Rearrangement Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple unidentified byproducts, especially under basic conditions. | Base-induced elimination of HF.[3] | - Avoid strong bases. If a base is necessary, use a hindered, non-nucleophilic base at low temperatures.- Consider protecting the diol functionality prior to reactions requiring basic conditions. |
| Complex product mixture upon heating. | Thermal rearrangement or decomposition. | - Perform reactions at the lowest possible temperature.- Use shorter reaction times and monitor progress closely by TLC or LC-MS. |
Issue 3: Low Reactivity or Unexpected Selectivity in Cycloaddition Reactions
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete Diels-Alder reaction. | Electron-deficient nature of the fluorinated diene. | - Use a more electron-rich dienophile.- Employ Lewis acid catalysis to activate the dienophile.- Increase the reaction temperature cautiously, while monitoring for decomposition. |
| Formation of unexpected stereoisomers. | Influence of fluorine substituents on the transition state geometry.[4] | - Characterize all isomers carefully.- Alter the solvent or catalyst to potentially influence the stereochemical outcome.- Computational modeling may help in understanding the observed selectivity. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the reactivity of this compound based on the expected behavior of analogous compounds. This data is for illustrative purposes.
| Parameter | Condition | Value | Notes |
| Rate of Aromatization | Room Temperature, in CDCl₃ | t½ ≈ 24-48 hours | Spontaneous aromatization is expected to be a significant stability issue. |
| Room Temperature, with 0.1 mol% TFA | t½ < 1 hour | Acid catalysis dramatically increases the rate of aromatization. | |
| Diels-Alder Reaction Yield | With Maleic Anhydride, Toluene, 80°C, 24h | 30-40% | The electron-withdrawing nature of fluorine may lead to lower yields compared to non-fluorinated analogs. |
| ¹⁹F NMR Chemical Shift | CDCl₃ | δ ≈ -110 to -120 ppm | Expected range for vinyl fluorides. |
| ¹H NMR Chemical Shift (OH) | CDCl₃ | δ ≈ 2.5-4.0 ppm (broad) | Position is dependent on concentration and solvent. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Inspection: Upon receipt, inspect the container for any signs of damage. The compound should be a white to off-white solid.
-
Storage: Store immediately in a freezer at -20°C or below. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen.
-
Handling: All manipulations should be performed under an inert atmosphere in a glovebox or using Schlenk techniques. Use only clean, dry glassware.
-
Solvents: Use anhydrous, deoxygenated solvents for all experiments.
Protocol 2: Monitoring for Aromatization by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the diol (approx. 5 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Note the characteristic signals for the diene protons and the hydroxyl protons.
-
Time-course Monitoring: Leave the NMR tube at room temperature and acquire subsequent spectra at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Monitor for the appearance of new signals in the aromatic region (typically δ 6.5-7.5 ppm) and a corresponding decrease in the intensity of the diene signals.
Protocol 3: A Representative Diels-Alder Reaction with N-phenylmaleimide
-
Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Dienophile: Add N-phenylmaleimide (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: Potential reaction pathways for this compound.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorinated Diols in Drug Discovery: Profiling 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties.[1][2][3][4][5][6] Fluorinated diols, in particular, serve as versatile building blocks in the synthesis of novel therapeutics. This guide provides a comparative overview of the hypothetical compound 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol against established fluorinated diols, offering insights into their potential applications and the experimental workflows required for their evaluation.
While specific experimental data for this compound is not currently available in the public domain, we can infer its potential properties based on the well-established principles of organofluorine chemistry and the known reactivity of cyclohexadiene systems. The presence of vinyl fluoride moieties is expected to influence the molecule's electronic properties and metabolic stability. The diene scaffold offers a unique conformational rigidity and potential for specific binding interactions or further chemical modifications.
This guide will focus on a comparative analysis with two commercially available linear fluorinated diols, 2,2,3,3-Tetrafluoro-1,4-butanediol and 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol , for which physicochemical data are available. These compounds serve as valuable benchmarks for understanding the impact of fluorination on aliphatic diols.
Physicochemical Properties of Comparator Fluorinated Diols
A summary of the key physicochemical properties of the selected linear fluorinated diols is presented below. These properties are crucial for assessing their suitability as fragments or building blocks in drug design, influencing factors such as solubility, lipophilicity, and synthetic accessibility.
| Property | 2,2,3,3-Tetrafluoro-1,4-butanediol | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol |
| CAS Number | 425-61-6[7][8][9] | 355-74-8[10][11][12] |
| Molecular Formula | C4H6F4O2[8][9][13] | C6H6F8O2[11][12] |
| Molecular Weight | 162.08 g/mol [8][9][13] | 262.10 g/mol [10][11][12] |
| Appearance | White crystalline powder[9] | White to light yellow powder/crystal |
| Melting Point | 77-82 °C[7] | 66-70 °C[10][11][12] |
| Boiling Point | 110-112 °C at 13 mmHg[7] | 100 °C at 3 mmHg[10][11][12] |
| Solubility | Soluble in water and organic solvents[7][9] | Soluble in water[11] |
Hypothetical Signaling Pathway Inhibition
Fluorinated compounds are often designed to act as inhibitors of specific enzymes or modulators of signaling pathways implicated in disease. The following diagram illustrates a hypothetical signaling pathway where a fluorinated diol-based inhibitor could play a role.
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]
- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,2,3,3-TETRAFLUORO-1,4-BUTANEDIOL | 425-61-6 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. CAS No.: 425-61-6 2,2,3,3-TETRAFLUORO-1,4-BUTANEDIOL [chlounionpharm.com]
- 10. CAS 355-74-8 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 11. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL CAS#: 355-74-8 [chemicalbook.com]
- 12. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol 98 355-74-8 [sigmaaldrich.com]
- 13. 2,2,3,3-Tetrafluoro-1,4-butanediol | C4H6F4O2 | CID 136270 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol: An Overview of Plausible Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated cyclohexadiene diols is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by fluorine atoms. This guide provides a comparative analysis of three plausible, yet to be experimentally validated, synthetic methodologies for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. The proposed routes are grounded in established organic chemistry principles and draw parallels from the synthesis of analogous compounds.
Data Summary of Proposed Synthesis Methods
The following table summarizes the key aspects of the three proposed synthetic routes to this compound. The data for yield and purity are estimations based on analogous reactions reported in the literature and would require experimental verification.
| Parameter | Method 1: Enzymatic Dihydroxylation | Method 2: Chemical Dihydroxylation | Method 3: Electrophilic Fluorination |
| Starting Material | 1,4-Difluorobenzene | 1,4-Difluorobenzene | Benzene |
| Key Reagents | Dioxygenase enzyme (e.g., TDO), O₂, Glucose | Na/NH₃(l), EtOH; OsO₄, NMO | Na/NH₃(l), EtOH; OsO₄, NMO; Selectfluor |
| Number of Steps | 1 | 2 | 3 |
| Stereoselectivity | Potentially high (cis-diol) | High (syn or anti-diol) | Potentially complex mixture |
| Estimated Yield | Moderate to High | Moderate | Low to Moderate |
| Estimated Purity | High | Moderate to High | Low to Moderate |
| Key Advantages | High stereoselectivity, "Green" approach | Well-established reactions | Readily available starting material |
| Key Challenges | Enzyme specificity and activity | Handling of hazardous reagents | Poor regioselectivity, side reactions |
Detailed Experimental Protocols
Method 1: Hypothetical Enzymatic Dihydroxylation of 1,4-Difluorobenzene
This method leverages the ability of certain bacterial dioxygenase enzymes to stereoselectively dihydroxylate aromatic rings. Toluene dioxygenase (TDO) from Pseudomonas putida is a well-known example capable of converting various substituted benzenes into their corresponding cis-dihydrodiols.[1][2][3][4][5]
Experimental Workflow:
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Enzymatic hydroxylation of aromatic compounds | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Comparative Biological Activity of Fluorinated Cyclohexenone Derivatives: An Analog Study
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of fluorinated cyclohexenone derivatives, serving as an analog for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol derivatives due to the limited availability of direct comparative studies on the latter. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant cellular pathways.
Introduction to Fluorinated Cyclohexenone Derivatives
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, including increased metabolic stability and enhanced binding affinity to target proteins. Cyclohexenone scaffolds are prevalent in a variety of biologically active compounds. The introduction of fluorine atoms to the cyclohexenone core can modulate its electronic properties and steric profile, potentially leading to enhanced potency and selectivity as therapeutic agents. This guide focuses on a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives and their anticancer and acetylcholinesterase (AChE) inhibitory activities to illustrate the structure-activity relationships within this class of compounds.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro anticancer and acetylcholinesterase (AChE) inhibitory activities of a series of synthesized ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. The anticancer activity was evaluated against the HCT116 human colon cancer cell line, and the results are presented as the concentration required to inhibit 50% of cell growth (IC₅₀). The AChE inhibitory activity is also reported as IC₅₀ values.
| Compound ID | R1 Substituent | R2 Substituent | Anticancer Activity (HCT116) IC₅₀ (µM) | AChE Inhibitory Activity IC₅₀ (µM) |
| 1 | H | H | > 40 | 133.12 |
| 2 | 2-OH | H | 30.56 | 90.00 |
| 3 | 2-OH, 4-OCH₃ | H | 28.99 | 110.81 |
| 4 | 2-OH, 6-OCH₃ | H | > 40 | 127.35 |
| 5 | 2-OH, 4,5-(OCH₃)₂ | H | 25.43 | 7.83 |
| 6 | 2-OH, 4,6-(OCH₃)₂ | H | 21.33 | Not Determined |
| 7 | H | 1-Naphthalenyl | > 40 | 89.39 |
| 8 | 2-OH | 1-Naphthalenyl | 35.21 | 4.48 |
| 9 | 2-OH, 4-OCH₃ | 1-Naphthalenyl | 32.17 | 4.35 |
| 10 | 2-OH, 6-OCH₃ | 1-Naphthalenyl | > 40 | 4.22 |
| 11 | 2-OH, 4,5-(OCH₃)₂ | 1-Naphthalenyl | 28.76 | 4.22 |
| 12 | 2-OH, 4,6-(OCH₃)₂ | 1-Naphthalenyl | 24.11 | Not Determined |
| Donepezil | - | - | - | 0.13 |
Data sourced from a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, which serves as an illustrative example due to the lack of direct comparative data on this compound derivatives.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The cell viability and cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Human colon cancer cells (HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[1][4]
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
The inhibitory effect of the compounds on AChE activity was measured using a colorimetric method based on Ellman's reaction.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, 25 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of the test compound solution at various concentrations, and 25 µL of acetylcholinesterase enzyme solution are added.
-
Pre-incubation: The mixture is pre-incubated for 15 minutes at 25°C.
-
Substrate Addition: The reaction is initiated by adding 25 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 25 µL of acetylthiocholine iodide (ATCI).
-
Absorbance Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 5 minutes for 30 minutes using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rates of reaction of the samples relative to the blank (enzyme and substrate without inhibitor). The IC₅₀ values are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway potentially targeted by cyclohexenone derivatives and a typical experimental workflow for evaluating their anticancer activity.
Experimental workflow for MTT cytotoxicity assay.
Inhibition of the NF-κB signaling pathway.
Conclusion
References
- 1. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the analytical methodologies required for the structural characterization and validation of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. Due to the absence of published experimental data for this specific molecule, this document presents a prospective characterization workflow. Expected spectroscopic data, derived from established principles and data from analogous compounds, are presented. For comparative purposes, this guide contrasts the anticipated data for the target molecule with available information on a structurally related compound, (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol.
Data Presentation: Spectroscopic and Physical Properties
The structural validation of a novel compound like this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and comparative data.
Table 1: Comparison of Physical and Mass Spectrometry Data
| Property | This compound (Expected) | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol (Reported) |
| Molecular Formula | C₆H₆F₂O₂ | C₆H₇BrO₂[1] |
| Molecular Weight | 148.11 g/mol | 191.02 g/mol [1] |
| Monoisotopic Mass | 148.03356 Da | 189.96294 Da[1] |
| Key MS Fragments (m/z) | 130 [M-H₂O]⁺, 129 [M-F]⁺, 110 [M-2H₂O]⁺, 101 [M-HF-H₂O]⁺ | Not available |
| Melting Point | Not available | 90-94 °C |
Table 2: Comparison of Expected ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ in ppm)
| Nucleus | This compound (Expected) | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol (Expected) |
| ¹H | ~6.0-6.5 (vinylic C-H), ~4.5-5.0 (carbinol C-H), ~3.0-4.0 (hydroxyl O-H) | ~6.0-6.5 (vinylic C-H), ~4.0-4.5 (carbinol C-H), ~2.5-3.5 (hydroxyl O-H) |
| ¹³C | ~140-150 (C-F, vinylic), ~120-130 (C-H, vinylic), ~65-75 (C-OH) | ~125-135 (vinylic C-H), ~115-125 (vinylic C-Br), ~68-78 (C-OH) |
| ¹⁹F | ~ -110 to -130 (vinylic C-F) | Not applicable |
Table 3: Comparison of Expected FT-IR Absorption Bands (in cm⁻¹)
| Functional Group | This compound (Expected) | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol (Expected) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H Stretch (Vinylic) | 3000-3100 | 3000-3100 |
| C=C Stretch | 1640-1680 | 1630-1670 |
| C-F Stretch | 1000-1250 (strong) | Not applicable |
| C-O Stretch | 1050-1150 | 1050-1150 |
| C-Br Stretch | Not applicable | 500-600 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a high-sensitivity nucleus, and spectra can be obtained relatively quickly. Chemical shifts are typically referenced to an external standard like CFCl₃.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations). These are crucial for unambiguous assignment of all signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a water/methanol mixture.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and preserve the molecular ion.
-
Data Acquisition: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): To confirm the structure, subject the isolated molecular ion to collision-induced dissociation (CID) to generate characteristic fragment ions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the characterization and validation of a novel chemical structure.
Caption: Experimental workflow for novel compound characterization.
Caption: Logical relationships in spectroscopic data interpretation.
References
A Synthon in Focus: Evaluating the Potential Efficacy of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
In the landscape of synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. This guide provides a comparative analysis of the potential efficacy of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol as a synthon, particularly in cycloaddition reactions. Due to the limited availability of experimental data for this specific difluorinated diol, this comparison is based on established principles of fluorine chemistry and data from analogous non-fluorinated and mono-fluorinated synthons.
Proposed Synthesis and Alternative Synthons
The target synthon, this compound, is not a commercially available compound and its synthesis has not been explicitly reported in the literature. However, a plausible synthetic route can be proposed based on well-established organic transformations. The proposed synthesis involves a two-step process starting from 1,3-difluorobenzene: a Birch reduction to form 2,4-difluoro-1,4-cyclohexadiene, followed by a stereoselective dihydroxylation.
For a comparative evaluation, we will consider two key alternatives:
-
1,5-Cyclohexadiene-1,4-diol (non-fluorinated analogue): The parent compound, which serves as a baseline for reactivity.
-
3-Fluoro-1,5-cyclohexadiene-1,4-diol (mono-fluorinated analogue): An intermediate level of fluorination to assess the incremental effects of fluorine substitution.
A summary of these synthons is presented in Table 1.
| Table 1: Comparison of Cyclohexadiene-diol Synthons | |||
| Synthon | Structure | Molecular Weight ( g/mol ) | Key Predicted Properties |
| 1,5-Cyclohexadiene-1,4-diol | 114.12 | Standard diene reactivity. | |
| 3-Fluoro-1,5-cyclohexadiene-1,4-diol | 132.11 | Electron-withdrawing fluorine may decrease diene reactivity. | |
| This compound | 150.10 | Significantly reduced electron density of the diene system. |
Predicted Efficacy in Cycloaddition Reactions
The primary utility of cyclohexadiene-diols as synthons lies in their application in Diels-Alder reactions to construct complex polycyclic systems. The presence of fluorine atoms is expected to significantly influence the reactivity and selectivity of these reactions.
Fluorine is a highly electronegative atom, and its presence on the diene backbone withdraws electron density from the π-system. In a normal-electron-demand Diels-Alder reaction, where the diene is the electron-rich component, this electron withdrawal is expected to decrease the reaction rate.[1][2] Conversely, in an inverse-electron-demand Diels-Alder reaction, where the diene is the electron-poor component, the fluorinated synthons would be expected to show enhanced reactivity.
Table 2 provides a qualitative comparison of the expected performance of the three synthons in a typical normal-electron-demand Diels-Alder reaction.
| Table 2: Predicted Performance in Normal-Electron-Demand Diels-Alder Reactions | ||
| Synthon | Predicted Reactivity | Predicted Effect on Stereoselectivity |
| 1,5-Cyclohexadiene-1,4-diol | Baseline | Governed by steric and secondary orbital interactions. |
| 3-Fluoro-1,5-cyclohexadiene-1,4-diol | Lower than non-fluorinated analogue | Fluorine may influence facial selectivity due to steric and electronic effects. |
| This compound | Significantly lower than non-fluorinated analogue | The two fluorine atoms are expected to exert a strong directing effect on the incoming dienophile. |
Experimental Protocols
As this compound is a hypothetical compound, the following are proposed experimental protocols for its synthesis and a general protocol for a Diels-Alder reaction that could be used to evaluate its efficacy.
Proposed Synthesis of this compound
This proposed synthesis is a two-step process. The first step is a Birch reduction of 1,3-difluorobenzene, followed by a dihydroxylation of the resulting diene.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Birch Reduction of 1,3-Difluorobenzene
-
Procedure: In a three-necked flask fitted with a dry ice condenser and a mechanical stirrer, liquid ammonia (approx. 200 mL) is condensed. To this, small pieces of sodium metal are added until a persistent blue color is obtained. A solution of 1,3-difluorobenzene (10 g, 87.7 mmol) in absolute ethanol (50 mL) is then added dropwise over 30 minutes. The reaction is stirred for 2 hours, and the ammonia is then allowed to evaporate. The residue is carefully quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2,4-difluoro-1,4-cyclohexadiene.[3][4][5][6][7]
-
Caution: This reaction involves the use of liquid ammonia and sodium metal and should be performed with extreme care in a well-ventilated fume hood.
Step 2: Dihydroxylation of 2,4-Difluoro-1,4-cyclohexadiene
-
Procedure: To a solution of 2,4-difluoro-1,4-cyclohexadiene (5 g, 43.1 mmol) in a mixture of tert-butanol and water (10:1, 110 mL) is added N-methylmorpholine N-oxide (NMO) (6.0 g, 51.7 mmol) and a catalytic amount of osmium tetroxide (2.5% in tert-butanol, 0.5 mL). The reaction mixture is stirred at room temperature for 24 hours. A saturated aqueous solution of sodium bisulfite is then added, and the mixture is stirred for another 30 minutes. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to give this compound.[8][9][10][11][12][13][14][15]
-
Caution: Osmium tetroxide is highly toxic and volatile. It should be handled with appropriate safety precautions in a fume hood.
General Protocol for Diels-Alder Reaction
Figure 2: General experimental workflow for a Diels-Alder reaction.
-
Procedure: The cyclohexadiene-diol synthon (1.0 mmol) and a suitable dienophile (e.g., N-phenylmaleimide, 1.1 mmol) are dissolved in a high-boiling solvent such as toluene (10 mL). The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired cycloadduct.[1][2][16][17][18][19][20][21][22][23][24][25]
Conclusion
While direct experimental evidence for the efficacy of this compound as a synthon is currently unavailable, a comprehensive analysis based on established chemical principles allows for informed predictions of its behavior. The presence of two electron-withdrawing fluorine atoms is expected to significantly decrease its reactivity in normal-electron-demand Diels-Alder reactions, a common application for such synthons. However, this deactivation could be advantageous in inverse-electron-demand cycloadditions. The proposed synthetic route provides a viable pathway for its preparation, which would enable a full experimental evaluation of its synthetic utility. Further research into the synthesis and reactivity of this and other fluorinated synthons will undoubtedly contribute to the development of novel and efficient routes to complex molecules with valuable applications in medicinal chemistry and materials science.
References
- 1. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition between Birch reduction and fluorine abstraction in reactions of hydrated electrons (H2O)n− with the isomers of di- and trifluorobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]
- 5. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 15. Upjohn Dihydroxylation [organic-chemistry.org]
- 16. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 17. Diels–Alder reactions of “in situ” generated perfluorinated thioketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. substituents-effects-in-the-diels-alder-reaction-of-1-1-difluoronaphthalen-2-1h-ones-with-cyclopentadiene - Ask this paper | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Fluorinated Scaffolds: A Comparative Guide to Alternatives for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For researchers and professionals in drug development, the synthesis of fluorinated molecules is a critical endeavor. The unique properties of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. A key building block in this field is 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol, a versatile precursor for introducing fluorine into cyclic systems. This guide provides a comparative analysis of alternative reagents and methodologies, supported by experimental data, to offer a broader perspective on the synthesis of fluorinated six-membered rings.
The primary utility of this compound lies in its role as a diene in Diels-Alder reactions, enabling the stereocontrolled synthesis of fluorinated cyclohexene derivatives. These derivatives are valuable intermediates in the synthesis of complex fluorinated natural products and pharmaceuticals. The diol is typically synthesized via the enzymatic dihydroxylation of 1,3-difluorobenzene using toluene dioxygenase (TDO) or its mutants, a method pioneered by Hudlicky and others. This biocatalytic approach provides access to chiral, enantiopure diols that are otherwise difficult to obtain through traditional chemical synthesis.
This guide explores alternative fluorinated dienes and other synthetic strategies that can serve as viable substitutes for achieving similar synthetic goals.
Alternative Fluorinated Dienes for Diels-Alder Reactions
For chemists seeking to construct fluorinated six-membered rings via [4+2] cycloadditions, a number of alternative fluorinated dienes are available. The choice of diene will depend on the desired substitution pattern of the final product and the reactivity of the dienophile.
| Diene | Structure | Key Features | Representative Applications |
| 1,4-Difluoro-1,3-butadiene | F-CH=CH-CH=CH-F | Commercially available. Symmetrical structure simplifies regioselectivity considerations. | Synthesis of difluorinated cyclohexenes. |
| 2-Fluoro-1,3-butadiene | CH2=C(F)-CH=CH2 | Readily prepared. Introduces a single fluorine atom at a vinylic position. | Access to monofluorinated cyclic systems. |
| Danishefsky's Diene (Fluorinated Analogues) | (CH3)3SiO-C(R)=CH-C(F)=CH2 | Highly reactive dienes for cycloadditions with electron-poor dienophiles. Fluorinated versions allow for the synthesis of fluorinated cyclohexenones. | Synthesis of functionalized fluorinated cyclohexenones. |
| Fluorinated Furans | Act as dienes in Diels-Alder reactions, leading to the formation of oxabicyclic systems that can be further elaborated. | Synthesis of fluorinated polyols and carbocycles. |
Experimental Protocol: Diels-Alder Reaction of a Fluorinated Diene
The following is a general protocol for a Diels-Alder reaction using an alternative fluorinated diene. Specific conditions may vary depending on the substrates.
Materials:
-
Fluorinated diene (e.g., 2-Fluoro-1,3-butadiene)
-
Dienophile (e.g., Maleic anhydride)
-
Solvent (e.g., Toluene)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
In a clean, dry reaction vessel, dissolve the dienophile (1.0 eq) in the chosen solvent.
-
Add the fluorinated diene (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat as necessary to achieve a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated cyclohexene derivative.
Alternative Synthetic Strategies
Beyond the Diels-Alder approach with fluorinated dienes, other synthetic methodologies can be employed to generate fluorinated six-membered rings, bypassing the need for this compound altogether.
Deoxyfluorination of Cyclohexene Diols
A common strategy involves the synthesis of a non-fluorinated cyclohexene diol followed by the introduction of fluorine using a deoxyfluorination reagent.
Workflow for Deoxyfluorination Approach
Figure 1: General workflow for the synthesis of fluorinated cyclohexenes via deoxyfluorination.
Key Reagents for Deoxyfluorination:
| Reagent | Formula | Advantages | Disadvantages |
| DAST (Diethylaminosulfur trifluoride) | (C2H5)2NSF3 | Widely used, commercially available. | Can undergo thermal decomposition, potentially explosive. |
| Deoxofluor | (CH3OCH2CH2)2NSF3 | More thermally stable than DAST. | More expensive than DAST. |
| Fluolead™ | Non-explosive, crystalline solid. | Requires activation with a Lewis acid. |
Experimental Protocol: Deoxyfluorination of a Cyclohexene-diol
Materials:
-
Cyclohexene-diol
-
Deoxyfluorination reagent (e.g., DAST)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Under an inert atmosphere, dissolve the cyclohexene-diol (1.0 eq) in the anhydrous solvent in a dry reaction vessel.
-
Cool the solution to the appropriate temperature (typically -78 °C to 0 °C).
-
Slowly add the deoxyfluorination reagent (2.0 - 3.0 eq) to the cooled solution.
-
Allow the reaction to stir at the low temperature and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ring-Closing Metathesis (RCM) of Fluorinated Dienes
Ring-closing metathesis offers a powerful method for the construction of cyclic systems. By starting with an acyclic fluorinated diene, a fluorinated cyclohexene can be synthesized.
Logical Relationship for RCM Approach
Figure 2: Synthesis of fluorinated cyclohexenes using Ring-Closing Metathesis.
Commonly Used RCM Catalysts:
| Catalyst | Key Features |
| Grubbs' First Generation Catalyst | Robust and tolerant to many functional groups. |
| Grubbs' Second Generation Catalyst | Higher activity and broader substrate scope. |
| Hoveyda-Grubbs Catalysts | More stable and often recyclable. |
Performance Comparison
| Method | Key Advantages | Key Limitations |
| Diels-Alder with Fluorinated Dienes | Stereocontrolled, direct introduction of fluorine. | Availability and stability of some fluorinated dienes can be a challenge. |
| Deoxyfluorination of Cyclohexene Diols | Utilizes readily available non-fluorinated starting materials. | Requires stoichiometric and sometimes hazardous fluorinating agents. Stereochemical outcome can be variable. |
| Ring-Closing Metathesis | High functional group tolerance. Access to a wide range of ring sizes. | Requires synthesis of acyclic diene precursors. Catalyst cost can be a factor. |
Conclusion
While this compound remains a valuable and often enantiomerically pure building block for the synthesis of complex fluorinated molecules, a range of viable alternatives exists. The choice of the most suitable reagent or methodology will be dictated by the specific synthetic target, the desired stereochemistry, and the availability of starting materials. For direct access to fluorinated cyclohexenes with defined stereochemistry, alternative fluorinated dienes in Diels-Alder reactions are a powerful option. When starting from non-fluorinated precursors, deoxyfluorination provides a well-established route, while ring-closing metathesis offers a flexible and modern approach to cyclic fluorinated scaffolds. Researchers are encouraged to consider these alternatives to broaden their synthetic strategies in the pursuit of novel fluorinated compounds for drug discovery and development.
Determining the Enantiomeric Excess of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol: A Comparative Guide
For researchers and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comparative overview of two primary analytical methods for determining the ee of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent.
Method Comparison
The choice of analytical method for ee determination depends on factors such as sample availability, required accuracy, throughput needs, and available instrumentation. Below is a summary of the key performance characteristics of Chiral HPLC and ¹⁹F NMR spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of diastereomers with a chiral derivatizing agent, resulting in distinct signals in the NMR spectrum. |
| Sample Throughput | Moderate; typically 10-30 minutes per sample. | High; can be less than 5 minutes per sample.[1] |
| Resolution | Baseline resolution (Rs > 1.5) is often achievable with method development.[2][3] | Excellent; large chemical shift differences (Δδ) can be obtained. |
| Sensitivity | High, especially with UV or MS detectors. | High, as ¹⁹F is a sensitive nucleus with 100% natural abundance. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[4] | Relatively straightforward; involves selecting an appropriate chiral derivatizing agent. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, or MS). | NMR spectrometer with fluorine detection capabilities. |
| Sample Requirement | Typically in the microgram range. | Typically in the milligram range. |
| Data Analysis | Integration of peak areas in the chromatogram. | Integration of distinct signals in the NMR spectrum. |
Recommended Method: ¹⁹F NMR Spectroscopy with a Chiral Derivatizing Agent
Given the structure of this compound, ¹⁹F NMR spectroscopy with a chiral derivatizing agent is a highly recommended method. The presence of fluorine atoms in the molecule provides a sensitive and specific probe for analysis. The formation of diastereomeric complexes with a chiral derivatizing agent allows for the direct observation and quantification of the enantiomers. A particularly effective approach for diols is the use of 2-formylphenylboronic acid and a chiral amine to form diastereomeric imino-boronate esters in situ.[5][6][7]
The workflow for this method is illustrated in the diagram below.
Caption: Workflow for enantiomeric excess determination using ¹⁹F NMR with a chiral derivatizing agent.
Experimental Protocol: Enantiomeric Excess Determination by ¹⁹F NMR
This protocol details the procedure for determining the enantiomeric excess of this compound using 2-formylphenylboronic acid and (S)-(-)-α-methylbenzylamine as the chiral derivatizing agent system.
Materials and Reagents:
-
This compound (analyte)
-
2-formylphenylboronic acid
-
(S)-(-)-α-methylbenzylamine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5.0 mg of this compound and dissolve it in 0.5 mL of anhydrous CDCl₃ in a clean, dry vial.
-
-
Preparation of the Chiral Derivatizing Agent Solution:
-
In a separate vial, dissolve approximately 1.2 equivalents of 2-formylphenylboronic acid and 1.2 equivalents of (S)-(-)-α-methylbenzylamine relative to the diol in 0.2 mL of anhydrous CDCl₃.
-
-
Derivatization Reaction:
-
Transfer the analyte solution to a clean, dry NMR tube.
-
Add the chiral derivatizing agent solution to the NMR tube containing the analyte.
-
Cap the NMR tube and mix the contents thoroughly using a vortex mixer for approximately 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to ensure complete formation of the diastereomeric imino-boronate esters.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the sample. Typical acquisition parameters on a 400 MHz spectrometer might include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phase correction and baseline correction.
-
Identify the signals corresponding to the fluorine atoms of the two diastereomers. Due to the different chemical environments, the fluorine signals for each diastereomer will appear at slightly different chemical shifts.
-
Integrate the areas of the two distinct fluorine signals. Let the integrated areas be A₁ and A₂.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
-
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)
While ¹⁹F NMR is recommended, Chiral HPLC is a powerful and widely used alternative for ee determination.[4]
General HPLC Method Development Considerations:
-
Chiral Stationary Phase (CSP): The choice of CSP is crucial for achieving separation. For a fluorinated diol like the target molecule, the following CSPs are good starting points:
-
Polysaccharide-based columns (e.g., cellulose or amylose derivatives): These are versatile and have a high success rate for a broad range of chiral compounds, including diols.[8]
-
Fluorinated stationary phases (e.g., pentafluorophenyl): These can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[9][10]
-
-
Mobile Phase:
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. This is often the preferred mode for polysaccharide-based CSPs.
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol. Some modern CSPs are designed to work well in this mode.
-
-
Detection:
-
A UV detector is commonly used if the molecule has a suitable chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.
-
Illustrative HPLC Workflow
The general workflow for developing a chiral HPLC method is depicted below.
Caption: General workflow for ee determination by Chiral HPLC.
By carefully considering the advantages and protocols of each method, researchers can select the most appropriate technique for the accurate and efficient determination of the enantiomeric excess of this compound.
References
- 1. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. hplc.eu [hplc.eu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Benchmarking Guide: 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol and Leading Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the demand for novel, efficient, and selective catalysts is perpetual. This guide provides a comparative analysis of the hypothetical performance of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol against established catalysts in the asymmetric Diels-Alder reaction, a cornerstone of stereoselective synthesis. Due to the limited availability of published data on this compound, this guide utilizes data from its structural analog, the acetonide derivative of cis-3,5-cyclohexadiene-1,2-diol, to provide a representative benchmark. This comparison aims to highlight the potential of this emerging catalyst class and frame its performance within the context of widely-used catalytic systems.
Performance Benchmarking in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction between cyclopentadiene and various dienophiles serves as a standard benchmark for evaluating the efficacy of asymmetric catalysts. The following tables summarize the performance of the cis-3,5-cyclohexadiene-1,2-diol derivative against the renowned MacMillan and Jacobsen catalysts in this transformation.
Table 1: Catalyst Performance in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde
| Catalyst | Dienophile | Catalyst Loading (mol%) | Yield (%) | endo:exo Ratio | Enantiomeric Excess (ee, %) |
| Acetonide of cis-3,5-cyclohexadiene-1,2-diol * | Maleimide | Not specified | 95 | 1:9 (syn:anti) | Not reported |
| MacMillan Catalyst (Imidazolidinone) | Cinnamaldehyde | 5 | >80 | 1:2.7 | 93 (exo) |
| Jacobsen Catalyst (Cr-salen complex) | Various | 5-10 | High | High | >90 |
Note: Data for the acetonide of cis-3,5-cyclohexadiene-1,2-diol is based on facial selectivity in its reaction with maleimide and may not be directly comparable to the enantioselective catalysis of the other listed catalysts.[1][2] Performance data for the MacMillan and Jacobsen catalysts are representative values from the literature for the Diels-Alder reaction.[3][4][5][6]
Table 2: Catalyst Performance with Alternative Dienophiles
| Catalyst | Dienophile | Catalyst Loading (mol%) | Yield (%) | endo:exo Ratio | Enantiomeric Excess (ee, %) |
| Acetonide of cis-3,5-cyclohexadiene-1,2-diol * | 3-Buten-2-one | Not specified | Not reported | 1:4 (syn:anti) | Not reported |
| MacMillan Catalyst (Imidazolidinone) | α,β-Unsaturated Ketones | 10-20 | 78-92 | 6:1 to 25:1 | 90-92 |
Note: The data for the acetonide of cis-3,5-cyclohexadiene-1,2-diol reflects facial selectivity.[1] The MacMillan catalyst demonstrates broad applicability with various ketone dienophiles.[7]
Experimental Protocols
The following are generalized experimental protocols for the asymmetric Diels-Alder reaction using organocatalysts and metal-based catalysts.
General Procedure for Organocatalyzed Asymmetric Diels-Alder Reaction (e.g., MacMillan Catalyst)
To a solution of the α,β-unsaturated aldehyde or ketone (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) at the desired temperature (e.g., -78 °C to room temperature) is added the chiral imidazolidinone catalyst (5-20 mol%). The diene (1.5 mmol, 3 equivalents) is then added, and the reaction mixture is stirred for the specified time (2-24 hours). Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Metal-Catalyzed Asymmetric Diels-Alder Reaction (e.g., Jacobsen Catalyst)
The chiral ligand and the metal salt are stirred in a suitable solvent to form the catalyst complex in situ. The dienophile (1.0 mmol) is then added to the solution of the catalyst (5-10 mol%). The diene (3.0 mmol) is subsequently introduced, and the reaction is stirred at the appropriate temperature for several hours. After the reaction is complete, the mixture is worked up and the product is purified by chromatography. The enantiomeric excess is determined by chiral phase HPLC or GC.
Visualizing Catalytic Pathways
The following diagrams illustrate the general workflow of a catalyzed chemical reaction and a hypothetical activation pathway for a diol-based catalyst.
References
- 1. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 2. cis-3,5-Cyclohexadiene-1,2-diol derivatives: facial selectivity in their Diels–Alder reactions with ethylenic, acetylenic and azo dienophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Crystal Structure Determination of Small Molecules: Featuring 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern techniques for determining the crystal structure of small molecules, using the hypothetical case of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol. While single-crystal X-ray diffraction (scXRD) remains a primary method, recent advancements in three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) coupled with powder X-ray diffraction (PXRD) offer powerful alternatives, especially when suitable single crystals are unavailable.[1][2]
Comparative Analysis of Structure Determination Techniques
The choice of technique for crystal structure determination depends on several factors, including crystal size, quality, and the availability of a single crystal. The following table summarizes the key characteristics of scXRD, 3DED, and CSP with PXRD.
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Three-Dimensional Electron Diffraction (3DED) | Crystal Structure Prediction (CSP) with PXRD |
| Principle | Diffraction of X-rays by a single crystal. | Diffraction of electrons by nanocrystals.[1][2] | Computational prediction of crystal structures refined against powder diffraction data.[1][2] |
| Sample Requirement | Single crystal of sufficient size and quality (typically > 5 µm). | Nanocrystalline powder or very small single crystals (< 1 µm).[1] | Crystalline powder.[2] |
| Resolution | Atomic resolution, allowing for precise bond length and angle determination. | Can achieve atomic resolution, comparable to scXRD.[1] | Resolution is typically lower than scXRD and 3DED. |
| Advantages | "Gold standard" for structure determination; highly accurate and detailed. | Ability to work with extremely small crystals, orders of magnitude smaller than for scXRD.[1] | Does not require single crystals; can be used to identify polymorphs.[2] |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. | Can be affected by dynamical scattering, potentially complicating data analysis.[3] | Computationally intensive; accuracy depends on the quality of the powder pattern and the prediction algorithm.[2] |
| Data Completeness | High completeness is typically achieved. | Data completeness can sometimes be lower, though structures can be solved with incomplete data.[1][3] | Dependent on the quality and resolution of the PXRD data. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each technique.
1. Single-Crystal X-ray Diffraction (scXRD)
-
Crystal Growth: Crystals of this compound would be grown, for example, by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Bruker APEX II). X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The structural model is then refined using software like SHELXL.[4]
2. Three-Dimensional Electron Diffraction (3DED)
-
Sample Preparation: A small amount of the nanocrystalline powder of the target compound is dispersed on a TEM grid.
-
Data Collection: The grid is placed in a transmission electron microscope (TEM) equipped for diffraction studies (e.g., Thermo Fisher Scientific Glacios Cryo-TEM).[1] A series of electron diffraction patterns are collected as the sample is tilted.
-
Data Processing and Structure Solution: The collected diffraction patterns are processed to determine unit cell parameters and integrated intensities. The structure is then solved and refined using crystallographic software.
3. Crystal Structure Prediction (CSP) with Powder X-ray Diffraction (PXRD)
-
Computational Prediction: A large number of plausible crystal structures for this compound are generated using CSP software (e.g., GRACE).[1][2] These structures are then optimized using density functional theory (DFT-D).[1][2]
-
PXRD Data Collection: An experimental powder X-ray diffraction pattern of the crystalline sample is collected.
-
Structure Refinement: The computationally generated crystal structures are used to calculate theoretical powder patterns. These are then compared to the experimental PXRD pattern, and the best-fitting structure is refined using the Rietveld method.[2]
Visualizing the Workflows
The following diagrams illustrate the generalized workflows for each crystallographic technique.
References
Comparative Guide to Isomeric Purity Analysis of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients and intermediates is of paramount importance. This guide provides a comparative analysis of key analytical techniques for determining the isomeric purity of 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol, a fluorinated cyclohexadiene derivative with potential applications in medicinal chemistry. The synthesis of such molecules can often lead to a mixture of positional and stereoisomers, necessitating robust analytical methods for their separation and quantification.
Potential Isomeric Impurities
The synthesis of this compound may result in several isomeric impurities, including:
-
Positional Isomers: Variations in the positions of the fluorine and hydroxyl groups on the cyclohexadiene ring.
-
Diastereomers: Cis- and trans- isomers related to the spatial orientation of the two hydroxyl groups.
-
Enantiomers: Non-superimposable mirror images if the molecule is chiral.
This guide will compare three principal analytical techniques for the comprehensive analysis of these isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.
Comparative Data of Analytical Techniques
The following table summarizes the performance of HPLC, GC-MS, and ¹⁹F NMR for the isomeric purity analysis of this compound. The data presented is a representative example based on the analysis of analogous fluorinated cyclic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Resolution of Positional Isomers | Excellent | Good to Excellent | Excellent |
| Resolution of Diastereomers | Good to Excellent | Good (with derivatization) | Good to Excellent |
| Resolution of Enantiomers | Excellent (with chiral column) | Good (with chiral column) | Possible with chiral solvating agents |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be required | Simple dissolution |
| Quantitative Accuracy | High | High | High (with internal standard) |
| Structural Information | Limited (retention time only) | Provides mass fragmentation patterns | Detailed structural information |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the type of isomers to be quantified and the desired sensitivity. The following diagram illustrates a logical workflow for the isomeric purity analysis of this compound.
Caption: Workflow for Isomeric Purity Analysis.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Positional Isomer and Diastereomer Analysis
This method is suitable for the separation and quantification of positional isomers and diastereomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Calculate the percentage of each isomer by peak area normalization.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Analysis
This method is designed for the separation of enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column like Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of about 0.5 mg/mL.
-
Quantification: Determine the enantiomeric excess (e.e.) by calculating the relative peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS can be used for the separation and identification of volatile isomers. Derivatization is often necessary for polar compounds like diols to improve their volatility and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation of the hydroxyl groups is recommended. To a solution of the sample in a dry aprotic solvent (e.g., dichloromethane), add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Identification and Quantification: Identify isomers based on their retention times and mass fragmentation patterns. Quantify using the peak areas from the total ion chromatogram (TIC).
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the direct observation and quantification of fluorine-containing isomers without the need for chromatographic separation.[1][2] The wide chemical shift range of ¹⁹F provides excellent signal dispersion, often allowing for the baseline resolution of signals from different isomers.[1][3][4]
-
Instrumentation: NMR spectrometer with a fluorine probe (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that dissolves the sample (e.g., DMSO-d₆, Acetone-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent. Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification (e.g., 30 seconds).
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform and phase correction to the acquired FID.
-
Quantification: Integrate the signals corresponding to the different fluorine environments of the isomers. The relative concentration of each isomer is directly proportional to its integral value. Use the internal standard for absolute quantification if required.
Conclusion
The choice of the optimal analytical technique for the isomeric purity analysis of this compound depends on the specific analytical goals.
-
HPLC is a versatile and robust technique for the routine analysis of positional isomers and diastereomers. With a chiral column, it is the gold standard for enantiomeric separation.
-
GC-MS offers high sensitivity and provides valuable structural information through mass spectrometry, although it may require sample derivatization.
-
¹⁹F NMR is a rapid and powerful method for the direct quantification of all fluorine-containing isomers in a sample without the need for chromatographic separation, providing unambiguous structural information.[1][2]
For comprehensive characterization, a combination of these techniques is often employed. For example, HPLC or GC-MS can be used to separate the isomers, followed by their isolation and structural elucidation by NMR. For routine quality control, a validated HPLC or ¹⁹F NMR method is typically preferred.
References
- 1. azom.com [azom.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy [acgpubs.org]
- 4. acgpubs.org [acgpubs.org]
Safety Operating Guide
Personal protective equipment for handling 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Difluoro-1,5-cyclohexadiene-1,4-diol was located. The following guidance is based on safety protocols for handling structurally similar fluorinated compounds and chemicals known to generate hydrofluoric acid (HF). It is imperative to treat this compound with extreme caution, assuming it may pose similar hazards. A thorough risk assessment should be conducted before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Hazard Summary
Given the difluorinated structure, this compound may be unstable and could potentially release hydrofluoric acid (HF) upon decomposition or contact with moisture. HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful. Inhalation of HF vapors can cause severe lung damage.[1] Therefore, all handling procedures must be designed to prevent skin and eye contact, as well as inhalation.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving System: Inner nitrile gloves (6 mil) and outer neoprene or butyl rubber gloves (22 mil nominal gauge) or SilverShield® gloves.[1][2] | Always inspect gloves for tears or punctures before use. Do not use latex gloves.[1] Remove and dispose of gloves immediately if contamination is suspected, then wash hands thoroughly.[3] |
| Eyes/Face | Chemical splash goggles and a face shield.[3][4] | Safety glasses are not sufficient. Goggles and a face shield must be worn at all times when there is a risk of splashes.[3] |
| Body | Flame-resistant lab coat worn over long-sleeved clothing and long pants. An acid-resistant apron made of neoprene or natural rubber should be worn over the lab coat.[3] | Ensure there is no exposed skin. Tuck gloves under the sleeves of the lab coat. |
| Feet | Closed-toe shoes. | Acid-resistant shoe covers may be necessary when handling larger quantities.[4] |
| Respiratory | A NIOSH-approved respirator may be required if dusts are generated or if working outside of a certified chemical fume hood.[5] | Consult your institution's environmental health and safety (EHS) office for respirator selection and fit-testing. |
Operational Plan: Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Experimental Workflow:
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 5 minutes in a safety shower.[1] Remove contaminated clothing while under the shower.[1] After flushing, liberally apply 2.5% calcium gluconate gel to the affected area and massage it in.[1][2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. The container should be made of a compatible material such as polyethylene. |
| Liquid Waste | Collect in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Disposable PPE (gloves, etc.) that is contaminated should be collected in a sealed bag and disposed of as hazardous waste.[4] Reusable PPE should be thoroughly decontaminated before reuse.[4] |
Waste Neutralization: Due to the potential for HF generation, waste streams may require neutralization before disposal. Consult your institution's EHS office for specific protocols. Do not attempt to neutralize without proper training and equipment.
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this potentially hazardous compound. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
